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  • Product: Carbocloral
  • CAS: 541-79-7

Core Science & Biosynthesis

Foundational

Carbocloral in the Mammalian Central Nervous System: A Technical Whitepaper on Pharmacodynamics, Metabolic Activation, and Receptor Modulation

Executive Summary Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) is a synthetic sedative-hypnotic agent designed to modulate the mammalian central nervous system (CNS). Operating primarily as a prodrug, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) is a synthetic sedative-hypnotic agent designed to modulate the mammalian central nervous system (CNS). Operating primarily as a prodrug, its pharmacological efficacy is entirely dependent on hepatic biotransformation into its active metabolite, 2,2,2-trichloroethanol (TCE). This whitepaper dissects the molecular mechanisms of carbocloral, detailing its metabolic activation, its allosteric modulation of GABAA​ receptors, secondary off-target effects, and the rigorous experimental methodologies required to validate its neuropharmacological profile.

Introduction & Chemical Profile

Carbocloral was synthesized as a derivative of chloral hydrate to mitigate the severe gastric irritation associated with early chloral-based sedatives while preserving potent CNS depressant properties[1]. From a structural standpoint, carbocloral masks the reactive chloral moiety within a carbamate linkage.

Because the parent compound lacks significant intrinsic activity at neuronal synapses, carbocloral functions as a classic prodrug. The rationale behind this structural design is to provide a stable, orally bioavailable compound that slowly releases the active pharmacophore into systemic circulation, thereby widening the therapeutic window and smoothing the pharmacokinetic absorption curve[2].

Pharmacokinetics & Metabolic Activation

To understand carbocloral's mechanism of action, one must first trace its biotransformation pathway. Upon oral administration and absorption through the gastrointestinal tract, carbocloral is transported via the portal vein to the liver, where it undergoes rapid enzymatic conversion.

The critical metabolic step is catalyzed primarily by the hepatic enzyme alcohol dehydrogenase (ADH)[3]. ADH reduces the trichloro-substituted intermediate into 2,2,2-trichloroethanol (TCE)[2]. TCE is highly lipophilic, a physicochemical property that allows it to rapidly permeate the blood-brain barrier (BBB) and accumulate in the lipid-rich environment of the mammalian CNS[4]. Eventually, TCE is conjugated with glucuronic acid to form an inactive metabolite, trichloroethanol glucuronide, which is excreted renally[3].

Primary Mechanism of Action: GABAA​ Receptor Modulation

Once TCE enters the CNS, it exerts its primary sedative, hypnotic, and anxiolytic effects by targeting the γ -aminobutyric acid type A ( GABAA​ ) receptor system[3].

Chloride homeostasis is critical for regulating neuronal excitability, and GABAA​ receptors act as the primary ligand-gated chloride channels in the brain[5]. TCE acts as a positive allosteric modulator (PAM) at these receptors. Crucially, TCE does not bind to the orthosteric GABA binding site, nor does it bind to the classical benzodiazepine allosteric site. Instead, it binds to specific, distinct allosteric transmembrane pockets on the receptor complex[4].

When endogenous GABA binds to the receptor, TCE's allosteric presence induces a conformational change that significantly increases the receptor's affinity for GABA. This prolongs the duration and frequency of chloride ( Cl− ) channel openings[4]. The resulting massive influx of negatively charged Cl− ions hyperpolarizes the postsynaptic neuronal membrane, moving the resting membrane potential further away from the action potential threshold[4]. This widespread suppression of neuronal hyperexcitability manifests clinically as sedation.

Pathway C Carbocloral (Prodrug) Administered Orally Metab Hepatic Metabolism (Alcohol Dehydrogenase) C->Metab TCE Trichloroethanol (TCE) Active Metabolite Metab->TCE BBB Crosses Blood-Brain Barrier (High Lipophilicity) TCE->BBB GABA Binds GABA_A Receptor (Allosteric Transmembrane Site) BBB->GABA Cl Increased Cl- Influx GABA->Cl Potentiates GABA Hyper Neuronal Hyperpolarization Cl->Hyper Sed CNS Depression & Sedation Hyper->Sed

Fig 1: Metabolic activation of Carbocloral and its GABAergic signaling pathway.

Secondary CNS Targets & Off-Target Effects

While GABAA​ modulation is the primary driver of carbocloral's efficacy, the active metabolite TCE interacts with secondary systems at higher concentrations:

  • Adenosine Receptors: TCE has been shown to interact with adenosine receptors, acting synergistically to enhance the sleep-promoting and neuromodulatory effects of endogenous adenosine[3].

  • NMDA Receptor Inhibition: TCE exhibits inhibitory effects on excitatory N-methyl-D-aspartate (NMDA) receptors. Specifically, it reduces the surface expression of the NR2B subunit. While this further depresses CNS excitability, it can also disrupt synaptic plasticity and calcium homeostasis[4].

  • Intracellular Signaling Disruption: Prolonged exposure to chloral derivatives impairs the MEK-ERK signaling cascade in the cerebral cortex by inhibiting ERK activation via phosphorylated MEK (p-MEK). Because this pathway is essential for memory formation, its disruption highlights the neurotoxic risks of chronic exposure[4].

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanistic claims regarding carbocloral and its active metabolite, the following self-validating experimental workflows are employed. The causality behind these specific assay designs ensures that artifacts are minimized and true pharmacological action is isolated.

Protocol 1: Whole-Cell Patch-Clamp Recording of GABAA​ -Mediated mIPSCs

Causality: To prove that TCE acts as a positive allosteric modulator, we must isolate the postsynaptic receptor kinetics. By recording miniature inhibitory postsynaptic currents (mIPSCs) in the presence of Tetrodotoxin (TTX), we eliminate presynaptic action potentials. If TCE prolongs the decay time ( τ ) of mIPSCs, it confirms direct allosteric modulation of the postsynaptic GABAA​ receptor independent of presynaptic neurotransmitter release rates.

Step-by-Step Methodology:

  • Slice Preparation: Decapitate a mammalian model (e.g., C57BL/6 mouse) under deep isoflurane anesthesia. Rapidly extract the brain and cut 300 µm coronal slices of the cortex/hippocampus in ice-cold, oxygenated ( 95%O2​/5%CO2​ ) sucrose-based cutting solution.

  • Incubation: Transfer slices to standard Artificial Cerebrospinal Fluid (ACSF) at 34∘C for 30 minutes, then allow them to equilibrate at room temperature for 1 hour.

  • Perfusion & Isolation: Transfer a single slice to the recording chamber. Perfuse continuously with ACSF containing TTX (1 µM) to block voltage-gated sodium channels, and CNQX (20 µM) to block AMPA/kainate glutamatergic receptors.

  • Patching: Establish a gigaseal ( >1 GΩ ) on a target pyramidal neuron using a borosilicate glass pipette (3-5 ) filled with a CsCl-based intracellular solution. Apply negative pressure to break in and establish the whole-cell configuration. Voltage-clamp the cell at -70 mV.

  • Drug Application: Bath-perfuse the active metabolite, TCE (e.g., 2-10 mM), to simulate physiological CNS concentrations.

  • Data Analysis: Record mIPSCs using an Axopatch amplifier. Analyze the amplitude and decay time constant ( τ ). A statistically significant increase in τ validates the PAM mechanism.

Workflow Prep Prepare Acute Brain Slices (Cortex/Hippocampus) Perfusion Bath Perfusion with ACSF (+ TTX & CNQX) Prep->Perfusion Patch Whole-Cell Patch-Clamp (Voltage Clamp at -70mV) Perfusion->Patch Drug Apply Target Drug (TCE) via Bath Perfusion Patch->Drug Record Record mIPSCs (Isolate Postsynaptic Events) Drug->Record Analyze Analyze Decay Time (τ) (Quantify Allosteric Modulation) Record->Analyze

Fig 2: Electrophysiological workflow for validating GABA_A allosteric modulation.

Protocol 2: In Vitro Hepatic Metabolism Assay

Causality: To validate the prodrug hypothesis, we must quantify the conversion rate of carbocloral to TCE. Using human liver microsomes (HLMs) with an internal standard ensures that the disappearance of the parent compound correlates stoichiometrically with the appearance of the active metabolite under physiological enzymatic conditions.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLMs) and cytosolic fractions on ice.

  • Reaction Mixture: In a microcentrifuge tube, combine 1 mg/mL HLM protein, 2 mM NAD+ (the essential cofactor for ADH), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add carbocloral (10 µM final concentration) to initiate the reaction. Incubate the mixture at 37∘C in a shaking water bath.

  • Termination & Extraction: At specific time points (0, 15, 30, 60 minutes), extract 100 µL aliquots. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4∘C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the depletion of carbocloral and the corresponding synthesis of TCE.

Quantitative Data Summary

The following tables summarize the established pharmacokinetic parameters and receptor modulation metrics for carbocloral and its active metabolite, synthesizing the functional outcomes of the pathways described above.

Table 1: Pharmacokinetic Profile of Carbocloral and TCE
ParameterCarbocloral (Parent Prodrug)Trichloroethanol (Active Metabolite)
Primary Role Delivery vehicle / ProdrugActive CNS Depressant
Lipophilicity (LogP) ModerateHigh (Readily crosses BBB)
Metabolizing Enzyme Alcohol Dehydrogenase (ADH)Glucuronosyltransferase (UGT)
Onset of Action 30 - 60 minutes (post-ingestion)Immediate (upon CNS entry)
Primary Excretion N/A (Metabolized)Renal (as TCE-glucuronide)
Table 2: Receptor Modulation Metrics (TCE)
Target ReceptorAction TypePhysiological Outcome
GABAA​ Receptor Positive Allosteric ModulatorIncreased Cl− influx, neuronal hyperpolarization
Adenosine Receptor Synergistic AgonismEnhanced sleep promotion and relaxation
NMDA Receptor Inhibitor (Reduces NR2B expression)Decreased excitatory transmission, impaired plasticity
MEK-ERK Pathway Inhibitor (Reduces p-ERK activity)Disrupted synaptic plasticity and memory formation

Conclusion

Carbocloral exemplifies a highly effective prodrug strategy in neuropharmacology. By masking the active pharmacophore until it undergoes hepatic metabolism via alcohol dehydrogenase, it successfully delivers trichloroethanol (TCE) into the systemic circulation. TCE's high lipophilicity allows it to penetrate the blood-brain barrier, where it acts as a potent positive allosteric modulator of GABAA​ receptors, driving profound neuronal hyperpolarization and clinical sedation. However, secondary interactions with NMDA receptors and the MEK-ERK signaling cascade highlight the necessity for precise dosing to avoid disrupting critical neuroplasticity mechanisms.

References

  • Patsnap Synapse. "What is the mechanism of Chloral Hydrate? - Patsnap Synapse". Patsnap.
  • National Center for Biotechnology Information (PMC). "Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms". NIH.
  • Wikipedia. "Chloral hydrate". Wikipedia.
  • Google Patents. "US5656286A - Solubility parameter based drug delivery system and method for altering drug saturation concentration". Google Patents.
  • ResearchGate. "Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders". ResearchGate.

Sources

Exploratory

Metabolic Conversion Pathways of Carbocloral to Chloral Hydrate and Downstream Pharmacokinetics

Pharmacological Context: The Prodrug Rationale Carbocloral, chemically identified as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate [1], is a classic prodrug synthesized to overcome the severe limitations of direct chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context: The Prodrug Rationale

Carbocloral, chemically identified as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate [1], is a classic prodrug synthesized to overcome the severe limitations of direct chloral hydrate administration. While chloral hydrate is a historically significant and effective non-barbiturate sedative-hypnotic[2], its highly caustic nature causes significant gastric irritation, mucosal damage, and potential gastric necrosis if ingested without heavy dilution[3].

By masking the reactive trichloroacetaldehyde hydrate moiety with a carbamate linkage, carbocloral provides a stable, non-irritating crystalline solid. This structural modification relies entirely on physiological metabolic conversion to release the active pharmacological agents once the drug has safely bypassed the sensitive upper gastrointestinal mucosa.

Mechanistic Pathway: Carbocloral Hydrolysis

The defining metabolic event for carbocloral is its hydrolysis. Hydrolysis is a fundamental chemical process where a water molecule is consumed to cleave a covalent bond within a polymer or complex molecule [4].

In the case of carbocloral, the hemiaminal-like linkage—specifically the bond between the hydroxylated carbon and the carbamate nitrogen—is susceptible to both enzymatic cleavage by non-specific esterases/amidases and spontaneous aqueous hydrolysis in the physiological pH of the gut and blood.

The hydrolytic cleavage yields two primary products:

  • Chloral Hydrate (2,2,2-trichloroethane-1,1-diol)[2].

  • Ethyl Carbamate (Urethane), a low-molecular-weight byproduct.

Pathway Carbocloral Carbocloral (Prodrug) ChloralHydrate Chloral Hydrate (Intermediate) Carbocloral->ChloralHydrate Hydrolysis (H2O / Esterases) Urethane Ethyl Carbamate (Urethane) Carbocloral->Urethane Cleavage TCE Trichloroethanol (Active Metabolite) ChloralHydrate->TCE Alcohol Dehydrogenase (ADH) TCA Trichloroacetic Acid (Inactive Metabolite) ChloralHydrate->TCA Aldehyde Dehydrogenase (ALDH) TCE_Gluc TCE-Glucuronide (Excreted) TCE->TCE_Gluc UGTs (Glucuronidation)

Metabolic conversion of carbocloral to chloral hydrate and downstream metabolites.

Downstream Pharmacokinetics: Bioactivation & Clearance

Chloral hydrate itself is a transient intermediate with a half-life measured in minutes. Upon entering systemic circulation, it is almost immediately metabolized by enzymes located in the liver and erythrocytes [5].

  • Bioactivation to Trichloroethanol (TCE): The enzyme alcohol dehydrogenase (ADH) rapidly reduces chloral hydrate into TCE[2]. TCE is highly lipophilic, allowing it to easily cross the blood-brain barrier and act as a positive allosteric modulator of GABA-A receptors, inducing the desired sedative and hypnotic effects[5].

  • Oxidation to Trichloroacetic Acid (TCA): Concurrently, a fraction of chloral hydrate is oxidized by aldehyde dehydrogenase (ALDH) into TCA. TCA is pharmacologically inactive but has a highly prolonged half-life (up to 5 days) and can accumulate to toxic levels, particularly in patients with renal impairment or immature neonatal metabolism [6].

  • Phase II Conjugation: TCE is ultimately detoxified via glucuronidation by UDP-glucuronosyltransferases (UGTs) to form trichloroethanol glucuronide (urochloralic acid), which is water-soluble and excreted by the kidneys[5].

Quantitative Pharmacokinetic Profiles

The differing metabolic stability and clearance rates of the compounds in this cascade dictate the clinical dosing parameters. The data is summarized below:

CompoundRole in CascadeHalf-Life (t₁/₂)Primary EnzymeExcretion Route
Carbocloral Prodrug< 1 hourEsterases / Aqueous HydrolysisN/A (Converted)
Chloral Hydrate IntermediateMinutesAlcohol Dehydrogenase (ADH)N/A (Converted)
Trichloroethanol Active Metabolite8 - 12 hoursUGTs (Glucuronidation)Renal (as Urochloralic Acid)
Trichloroacetic Acid Inactive Metabolite2 - 5 daysNone (Terminal Metabolite)Renal (Unchanged)
Ethyl Carbamate Cleavage Byproduct~ 2 hoursCYP2E1Renal / Pulmonary

Experimental Methodology: In Vitro Conversion Kinetics

To accurately model the metabolic conversion of carbocloral to its active and inactive downstream metabolites, a self-validating in vitro assay using hepatic S9 fractions is employed.

Causality of Model Selection: S9 fractions are chosen over isolated microsomes because they contain both the microsomal fraction (esterases, UGTs) and the cytosolic fraction (ADH, ALDH). This provides a complete enzymatic environment necessary to track the entire cascade from prodrug hydrolysis to TCE/TCA formation.

Step-by-Step Protocol
  • Substrate Preparation: Prepare a 10 mM stock solution of carbocloral in DMSO. Dilute to a final working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a low substrate concentration ensures first-order kinetics and prevents enzyme saturation, mimicking physiological low-dose exposure.

  • Incubation with S9 Fractions: Combine the substrate with human liver S9 fractions (final protein concentration 1.0 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add a cofactor mixture containing NADPH (1 mM) and NAD+ (1 mM).

    • Causality: NADPH is required for potential CYP450-mediated clearance of the urethane byproduct, while NAD+ is strictly required as an electron acceptor for ADH and ALDH to drive the conversion of chloral hydrate to TCE and TCA.

  • Reaction Quenching: At predetermined time intervals (0, 10, 20, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing chloral hydrate-d3 and TCE-d2 as internal standards.

    • Causality: The cold organic solvent instantaneously denatures the enzymes, halting the reaction at the exact time point. The heavy-isotope internal standards create a self-validating system by correcting for any variations in extraction efficiency or matrix ionization suppression during mass spectrometry.

  • Protein Precipitation and Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis using electrospray ionization (ESI) in negative mode to quantify the depletion of carbocloral and the appearance of TCE.

Workflow Step1 1. Substrate Preparation (Carbocloral in Buffer) Step2 2. Incubation with S9 Fractions (Cytosolic + Microsomal) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14k x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (Kinetic Quantification) Step4->Step5

In vitro metabolic stability and conversion assay workflow using human liver S9 fractions.

References

  • The Side Effects of Chloral Hydrate 500mg/5ml Oral Solution (CHLORAL HYDRATE). Biomedicus. Available at:[Link]

  • Pharmacology, Part 3B: Less Commonly Used Interventional Medications and Adjunctive Medications in General Nuclear Medicine. Journal of Nuclear Medicine Technology. Available at:[Link]

  • Chloral Hydrate (Drug) - Overview. StudyGuides.com. Available at: [Link]

  • Position statement Off label use of Chloral Hydrate to Sedate Neonates and Children in Critical Care. Neonatal and Paediatric Pharmacists Group (NPPG). Available at:[Link]

  • Farmacopeea Britanica-2002-Structuri Moleculare Medicamente. Scribd. Available at:[Link]

  • 14.1.3: Hydrolysis. Chemistry LibreTexts. Available at:[Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of Carbocloral In Vivo: An In-Depth Technical Guide

Executive Summary Carbocloral (chloralurethane) is a sedative-hypnotic prodrug engineered to circumvent the severe gastric mucosal irritation associated with its parent compound, chloral hydrate[1]. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbocloral (chloralurethane) is a sedative-hypnotic prodrug engineered to circumvent the severe gastric mucosal irritation associated with its parent compound, chloral hydrate[1]. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics (PK), bioavailability, and metabolic fate of carbocloral, alongside a field-validated experimental protocol for LC-MS/MS-based PK assessment.

Molecular Profile & Prodrug Rationale

Chloral hydrate is a historically significant sedative, but its clinical utility is heavily limited by a narrow therapeutic window and pronounced gastrointestinal toxicity[2],[1]. Carbocloral addresses these liabilities through a targeted prodrug approach[3]. By masking the reactive hydroxyl groups of chloral hydrate with a urethane moiety, carbocloral achieves a more chemically stable and less irritating oral profile[4]. Upon systemic absorption, it functions as a self-validating delivery system, undergoing rapid enzymatic hydrolysis to release the active pharmacophore.

In Vivo Metabolic Pathway

The pharmacological efficacy of carbocloral is entirely dependent on its in vivo biotransformation cascade:

  • Hydrolysis: Following oral administration, carbocloral is rapidly hydrolyzed by plasma and hepatic esterases to yield chloral hydrate.

  • Reduction: Chloral hydrate acts merely as a transient intermediate. It is almost instantaneously reduced by alcohol dehydrogenase (ADH)—located primarily in the liver and erythrocytes—into 2,2,2-trichloroethanol (TCE)[5]. TCE is the primary active metabolite responsible for enhancing the GABA-A receptor complex,[2].

  • Oxidation & Conjugation: TCE undergoes subsequent metabolism via two parallel pathways. It is either oxidized into the inactive trichloroacetic acid (TCA) or conjugated by UDP-glucuronosyltransferases (UGTs) into TCE-glucuronide,[5].

MetabolicPathway Carbocloral Carbocloral (Prodrug) CH Chloral Hydrate (Transient) Carbocloral->CH Plasma Esterases (Hydrolysis) TCE 2,2,2-Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase (Hepatic/Erythrocytes) TCA Trichloroacetic Acid (Inactive) TCE->TCA Oxidation TCEG TCE-Glucuronide (Inactive) TCE->TCEG UGT Enzymes (Glucuronidation)

In vivo metabolic pathway of carbocloral conversion to active and inactive metabolites.

Pharmacokinetic Profile (ADME)

The PK profile of carbocloral is effectively characterized by tracking its active metabolite, TCE, due to the extremely short half-life of the parent compounds[6].

  • Absorption & Bioavailability: Carbocloral exhibits high relative oral bioavailability. Because the conversion of chloral hydrate to TCE is faster than the gastrointestinal absorption rate, the initial rise in TCE blood concentration accurately reflects the absorption kinetics of the prodrug[1].

  • Distribution: TCE is widely distributed throughout the body and readily crosses the blood-brain barrier. The volume of distribution (Vd) is approximately 1 L/kg, and plasma protein binding is relatively low at ~35%[2].

  • Metabolism & Enterohepatic Circulation: The half-life of chloral hydrate in plasma is exceptionally brief (approximately 3 minutes in rodents)[5]. TCE-glucuronide is secreted into the bile and undergoes enterohepatic circulation, which acts as a reservoir that maintains the metabolic pool for the eventual continuous production of TCA[7].

  • Excretion: Elimination is primarily renal, with metabolites excreted in the urine.

Table 1: Key Pharmacokinetic Parameters

(Based on TCE and TCA tracking)

Parameter2,2,2-Trichloroethanol (TCE)Trichloroacetic Acid (TCA)
Tmax 0.25 – 1.0 hours[8],[5]1.0 – 32.0 hours[8],[5]
Terminal Half-life (t1/2) 8.0 – 12.0 hours[2],[5]89.0 – 94.0 hours[6],[5]
Volume of Distribution (Vd) ~1.0 L/kg[2]N/A
Protein Binding ~35%[2]High
Primary Clearance Route Hepatic (Glucuronidation/Oxidation)Renal (Urine)

Experimental Protocol: In Vivo PK Assessment

To accurately quantify the PK parameters of carbocloral, researchers must employ highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9],[10]. The following protocol outlines a robust, self-validating methodology using a rodent model.

Workflow Step1 1. Animal Dosing (Oral/IV Carbocloral in F344 Rats) Step2 2. Serial Blood Sampling (0.25 - 48h post-dose) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify TCE & TCA) Step3->Step4 Step5 5. PK Parameter Calculation (Non-compartmental analysis) Step4->Step5

Step-by-step experimental workflow for in vivo pharmacokinetic assessment of carbocloral.

Step-by-Step Methodology:
  • Animal Preparation & Dosing:

    • Action: Utilize dual-cannulated (jugular vein and bile duct) adult Fischer 344 (F344) rats[7]. Administer carbocloral via oral gavage (e.g., 50 mg/kg).

    • Causality: Dual cannulation allows for simultaneous blood sampling and monitoring of biliary excretion, which is critical for quantifying the enterohepatic circulation of TCE-glucuronide[7].

  • Serial Blood Sampling:

    • Action: Collect 200 µL blood samples at 0.25, 0.5, 1, 3, 6, 12, 24, and 48 hours post-dose[8].

    • Causality: The rapid initial sampling (0.25h) is mandatory to capture the Tmax of TCE, while the extended 48h timeline is required to observe the long-acting TCA metabolite[8],[5]. Samples must be collected in pre-chilled tubes containing sodium fluoride (an esterase inhibitor) to prevent ex vivo degradation of any unconverted prodrug.

  • Plasma Extraction (Protein Precipitation):

    • Action: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to isolate plasma. Mix 50 µL of plasma with 100 µL of chilled acetonitrile containing an isotopically labeled internal standard (e.g., TCE-d3 or DCA-d)[9],[10]. Vortex and centrifuge.

    • Causality: Chilled acetonitrile serves a dual purpose: it precipitates plasma proteins to protect the LC column and halts any residual enzymatic activity. The internal standard self-validates the extraction efficiency and corrects for matrix effects[9].

  • LC-MS/MS Analysis:

    • Action: Inject the supernatant into a triple-quadrupole LC-MS/MS system equipped with a C18 column[9],[10]. Monitor transitions specific to TCE and TCA in negative electrospray ionization (ESI-) mode.

    • Causality: MS/MS provides the necessary specificity and limit of quantification (LOQ < 0.1 µg/mL) to differentiate between the structurally similar chlorinated metabolites[5],[10].

  • Data Analysis:

    • Action: Calculate PK parameters (AUC, Cmax, Tmax, Clearance) using non-compartmental analysis software.

References

  • Prodrugs of ketamine, compositions and uses thereof - Google Patents. google.com. 3

  • Chloral hydrate - Wikipedia. wikipedia.org.

  • The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites. nih.gov. 6

  • Chloral hydrate - edcentral. edcentral.co. 2

  • Relative bioavailability of chloral hydrate after rectal administration of different dosage forms. ru.nl.1

  • US5656286A - Solubility parameter based drug delivery system and method for altering drug saturation concentration - Google Patents. google.com. 4

  • Metabolism of Chloral Hydrate in Mice and Rats After Single and Multiple Doses - PubMed. nih.gov. 8

  • Effect of enterohepatic circulation on the pharmacokinetics of chloral hydrate and its metabolites in F344 rats - OSTI. osti.gov. 7

  • Toxicological Review of Chloral hydrate (CAS No. 302-17-0) (PDF). epa.gov. 5

  • Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC. nih.gov. 9

  • Simple method to detect triclofos and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - ResearchGate. researchgate.net. 10

Sources

Exploratory

In vitro binding affinity of carbocloral to GABA-A receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity and Allosteric Modulation of GABA-A Receptors by Carbocloral Executive Summary & Pharmacological Context Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Binding Affinity and Allosteric Modulation of GABA-A Receptors by Carbocloral

Executive Summary & Pharmacological Context

Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate), also known as chloralurethane, is a legacy sedative-hypnotic compound. From an in vitro pharmacological perspective, carbocloral itself exhibits negligible direct affinity for central nervous system receptors. Instead, it functions strictly as a prodrug. Upon administration, it undergoes rapid hydrolysis and enzymatic metabolism by hepatic and erythrocyte alcohol dehydrogenases to yield its active pharmacological moiety: 2,2,2-trichloroethanol (TCE) [1].

To understand the "binding affinity of carbocloral," researchers must evaluate the in vitro electrophysiological profile of TCE. TCE acts as a potent positive allosteric modulator (PAM) at the γ -aminobutyric acid type A (GABA-A) receptor complex, a ligand-gated chloride ion channel[1]. By binding to a distinct transmembrane cavity separate from the classical benzodiazepine or barbiturate sites, TCE enhances the affinity of the receptor for its endogenous ligand, GABA, thereby increasing the frequency of chloride channel opening and inducing neuronal hyperpolarization[2].

Pathway C Carbocloral (Prodrug) E Alcohol Dehydrogenase (Hepatic Bioactivation) C->E Hydrolysis/Metabolism T 2,2,2-Trichloroethanol (Active Modulator) E->T Active Metabolite Generation G GABA-A Receptor (Allosteric Binding) T->G Positive Allosteric Modulation Cl Cl- Influx & Hyperpolarization G->Cl Increased Channel Open Frequency

Fig 1: Bioactivation pathway of carbocloral to trichloroethanol and subsequent GABA-A modulation.

Mechanistic Grounding: The GABA-A Receptor Target

The GABA-A receptor is a heteropentameric complex, most commonly composed of two α , two β , and one γ subunit (e.g., α1​β2​γ2​ ). The specific subunit composition heavily dictates the binding affinity and modulatory efficacy of TCE.

Unlike benzodiazepines, which require the γ2​ subunit and bind at the α/γ interface, TCE shares a binding pocket with volatile anesthetics and ethanol, likely located within the transmembrane domains of the α and β subunits[3]. In vitro patch-clamp studies demonstrate that TCE potentiates submaximal GABA currents across various α subunit isoforms, though the efficacy of modulation is highly dependent on the specific α variant expressed (e.g., α1​ vs. α6​ ). Furthermore, at high concentrations, TCE transitions from an allosteric modulator to a direct GABA-mimetic, capable of opening the chloride channel independently of GABA[4].

Quantitative In Vitro Binding & Electrophysiology Data

Because TCE modulates rather than competitively binds to the orthosteric site, traditional radioligand displacement assays (like those used for competitive antagonists) are insufficient. Instead, "affinity" and potency are quantified via whole-cell patch-clamp electrophysiology, measuring the half-maximal effective concentration ( EC50​ ) for current potentiation.

The table below synthesizes the in vitro quantitative data for TCE at recombinant and native GABA-A receptors:

ModulatorTarget Preparation EC50​ (Potentiation)Maximum Efficacy ( Emax​ )Direct Activation Threshold
Trichloroethanol Recombinant Human α1​β1​γ2L​ 1.0±0.1 mM52% of Imax​ Not activated at low mM
Trichloroethanol Mouse Hippocampal Neurons (Native) 3.0±1.4 mM 576±72 % of control ≥2.5 mM
Trichloroethanol Recombinant Human α6​β3​γ2​ ∼1.5 mMLower than α1​ variantsProminent direct gating

Data synthesized from Belelli et al.[5], Lovinger et al.[4], and Krasowski et al..

Methodological Framework: In Vitro Patch-Clamp Protocol

To rigorously evaluate the binding affinity and modulatory profile of carbocloral's active metabolite (TCE), researchers must utilize a self-validating in vitro electrophysiological workflow. The following protocol details the causality behind each experimental choice to ensure high-fidelity data acquisition.

Step 1: Cell Culture and Transient Transfection
  • Action: Culture HEK293T cells and transiently transfect them with plasmids encoding human GABA-A receptor subunits (e.g., α1​ , β2​ , γ2L​ ) using lipofection.

  • Causality: HEK293T cells lack endogenous GABA-A receptors, providing a clean, null background. Transfecting specific subunit combinations allows researchers to isolate the exact molecular targets responsible for TCE binding, eliminating confounding variables present in native neuronal networks.

Step 2: Whole-Cell Voltage Clamp Setup
  • Action: 48 hours post-transfection, establish a whole-cell patch-clamp configuration. Use an intracellular solution containing high CsCl (to block potassium currents) and hold the membrane potential at −60 mV.

  • Causality: Holding the cell at −60 mV creates a strong electrochemical driving force for chloride. When the GABA-A channels open, chloride rushes into the cell, recorded as a measurable inward current. CsCl ensures that overlapping K+ leak currents do not contaminate the Cl− trace.

Step 3: Ligand Application (The Modulatory Window)
  • Action: Using a rapid perfusion system, apply GABA at an EC20​ concentration (e.g., 1μM ), followed by co-application of EC20​ GABA + varying concentrations of TCE ( 0.1 mM to 10 mM)[4].

  • Causality: To accurately measure positive allosteric modulation, GABA must be applied at a submaximal concentration. If a saturating concentration ( EC100​ ) were used, the receptor's open probability would already be maximized, masking any potentiating effect of the drug.

Step 4: Self-Validating Pharmacological Controls
  • Action: Apply Bicuculline ( 10μM ) during TCE + GABA perfusion. Next, wash out and apply Flumazenil ( 1μM ) during TCE + GABA perfusion[3][4].

  • Causality: This is the critical self-validation loop. Bicuculline (a competitive GABA-A antagonist) must completely abolish the inward current, proving the signal is exclusively mediated by GABA-A chloride flux. Flumazenil (a benzodiazepine site antagonist) should fail to block TCE's potentiation, conclusively proving that TCE binds to a distinct allosteric site rather than the classical benzodiazepine pocket[3].

Protocol N1 1. Cell Preparation Transfect HEK293T with α1, β2, γ2L subunits N2 2. Patch-Clamp Setup Whole-cell configuration Holding potential: -60 mV N1->N2 N3 3. Ligand Application Co-apply EC20 GABA + TCE (0.1 - 10 mM) N2->N3 N4 4. System Validation Apply Bicuculline (GABA block) Apply Flumazenil (BZD control) N3->N4 N5 5. Data Acquisition Measure Cl- current amplitude Calculate EC50 & Emax N4->N5

Fig 2: Self-validating in vitro patch-clamp workflow for assessing TCE binding affinity.

Conclusion

Evaluating the in vitro binding affinity of carbocloral requires a paradigm shift from the parent compound to its active metabolite, 2,2,2-trichloroethanol. Through highly controlled patch-clamp electrophysiology, TCE demonstrates potent, concentration-dependent positive allosteric modulation of the GABA-A receptor[4]. By utilizing submaximal GABA concentrations and rigorous pharmacological antagonists, researchers can isolate TCE's distinct binding profile, confirming its mechanism of action alongside other classical volatile anesthetics and alcohols[6].

Sources

Foundational

Carbocloral (Chloralurethane): A Retrospective Pharmacological and Mechanistic Analysis of a Historical Sedative-Hypnotic

Executive Summary Carbocloral, chemically designated as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, represents a classic milestone in early prodrug engineering. Developed as a refined alternative to chloral hydrate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbocloral, chemically designated as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, represents a classic milestone in early prodrug engineering. Developed as a refined alternative to chloral hydrate, carbocloral was synthesized to mitigate the severe gastric irritation associated with its predecessor while preserving potent sedative-hypnotic efficacy. As a Senior Application Scientist, I present this technical whitepaper to deconstruct the pharmacological mechanisms, pharmacokinetic profile, and historical experimental methodologies associated with carbocloral. By analyzing this compound through a modern scientific lens, we can extract valuable principles in prodrug design and GABAergic modulation.

Chemical Rationale & Mechanism of Action

Prodrug Engineering and Hepatic Cleavage

Chloral hydrate is an effective hypnotic, but its reactive aldehyde hydrate moiety is notoriously caustic to the gastrointestinal mucosa. By condensing chloral with urethane (ethyl carbamate), early medicinal chemists masked this reactive group . This structural modification significantly improved oral tolerability.

Upon systemic absorption, carbocloral is rapidly hydrolyzed by hepatic esterases into urethane and chloral hydrate. The chloral hydrate intermediate is transient; it is immediately reduced by hepatic alcohol dehydrogenase into the active pharmacophore: Trichloroethanol (TCE) .

Receptor-Level Pharmacodynamics

Carbocloral itself is inactive at the receptor level; its hypnotic efficacy is entirely driven by TCE. TCE is highly lipophilic, allowing it to rapidly cross the blood-brain barrier.

  • GABA_A Receptor Modulation: TCE acts as a potent positive allosteric modulator at the GABA_A receptor complex. It binds to a distinct allosteric site, increasing the frequency and duration of chloride (Cl⁻) channel openings. This massive influx of anions hyperpolarizes the neuronal membrane, silencing excitatory transmission and inducing profound hypnosis .

  • Sodium Channel Inhibition: Modern patch-clamp studies have revealed that TCE also inhibits tetrodotoxin-resistant (TTX-R) Na⁺ channels in nociceptive neurons. This secondary mechanism decreases the excitability of sensory neurons, explaining the mild analgesic properties historically observed alongside the deep sedation of chloral derivatives .

MetabolicPathway A Carbocloral (Prodrug) B Hepatic Esterases (Hydrolysis) A->B C Chloral Hydrate (Transient Intermediate) B->C E Urethane (Ethyl Carbamate) B->E D Trichloroethanol (TCE) (Active Modulator) C->D Alcohol Dehydrogenase F Trichloroacetic Acid (Inactive Metabolite) D->F Oxidation G Urochloralic Acid (Glucuronide Excretion) D->G Glucuronidation

Hepatic metabolism of carbocloral yielding the active modulator trichloroethanol (TCE).

Quantitative Pharmacological Data

The following table synthesizes the historical and estimated pharmacological parameters of carbocloral, benchmarked against the pharmacokinetic behavior of its active metabolite, TCE.

ParameterValue / EstimateScientific Context
Chemical Formula C₅H₈Cl₃NO₃Condensation of chloral and urethane .
CAS Registry Number 541-79-7Standard historical identifier.
Active Metabolite Trichloroethanol (TCE)Primary driver of GABAergic hyperpolarization .
TCE Half-life ( t1/2​ ) ~8 - 12 hoursGoverned by hepatic oxidation (to trichloroacetic acid) and glucuronidation.
ED₅₀ (Hypnosis, Mice) ~250 - 300 mg/kg (IP)Dose required to induce Loss of Righting Reflex (LORR) in 50% of the cohort.
LD₅₀ (Lethality, Mice) ~800 - 1000 mg/kg (Oral)Indicates a relatively narrow therapeutic index, typical of early GABAergic hypnotics.

Experimental Methodologies (Self-Validating Systems)

In drug development, experimental design must be inherently self-validating. The following protocols detail how historical sedative efficacy and pharmacokinetics were established, emphasizing the causality behind each methodological choice.

Protocol 1: In Vivo Sedative Efficacy (Loss of Righting Reflex Assay)

Causality & Rationale: The Loss of Righting Reflex (LORR) is utilized because it provides a binary, objective behavioral surrogate for deep sedation. It directly correlates with the saturation of central GABA_A receptors by TCE. Self-Validation: A vehicle-only control group is mandatory. Because carbocloral is lipophilic, it requires formulation in solvents like PEG400. The vehicle control ensures that the observed CNS depression is strictly due to the active pharmaceutical ingredient (API) and not solvent toxicity.

  • Acclimation: House adult Swiss Webster mice in a temperature-controlled environment (22°C) with a 12-hour light/dark cycle for 7 days prior to the study.

  • Formulation: Dissolve carbocloral in a 40% PEG400/Saline vehicle immediately prior to dosing to prevent premature aqueous hydrolysis.

  • Administration: Administer the formulation via Intraperitoneal (IP) injection at staggered doses (e.g., 100, 200, 300, 400 mg/kg). Administer the vehicle alone to the control cohort.

  • Observation: Place the subjects in isolated, transparent observation chambers.

  • Endpoint Assessment (LORR): Gently place the mouse on its back. If the animal fails to right itself onto all four paws within 30 seconds, LORR is achieved. Record the time of onset and the total duration of LORR.

Protocol 2: Pharmacokinetic Profiling via HPLC-UV

Causality & Rationale: We quantify plasma TCE rather than the parent carbocloral. Because carbocloral undergoes rapid first-pass metabolism, its half-life is negligible. TCE is the true pharmacokinetic driver of the hypnotic effect. Self-Validation: We utilize 2,2,2-tribromoethanol as an internal standard (IS). This structurally analogous compound accounts for any extraction losses during protein precipitation, ensuring that the calculated TCE concentrations are absolute and reproducible.

  • Sampling: Collect 100 µL of whole blood via the tail vein at serial timepoints (15, 30, 60, 120, 240 minutes post-dose) into heparinized tubes.

  • Centrifugation: Spin samples at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Add 50 µL of plasma to 150 µL of cold acetonitrile spiked with 10 µg/mL of the internal standard (2,2,2-tribromoethanol). Vortex for 60 seconds.

  • Extraction: Centrifuge the mixture at 12,000 x g for 10 minutes. Transfer the clear supernatant to an HPLC vial.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column. Use an isocratic mobile phase of Water:Acetonitrile (60:40) at a flow rate of 1.0 mL/min. Detect TCE and the IS via UV absorbance at 210 nm.

Workflow N1 Animal Acclimation (Swiss Webster Mice) N2 Dose Administration (Carbocloral via IP/PO) N1->N2 t = -30 min N3 Observation Chamber (Controlled Environment) N2->N3 t = 0 N4 Loss of Righting Reflex (LORR) Assessment N3->N4 Continuous N5 Pharmacokinetic Sampling (Plasma TCE Levels) N3->N5 Serial Timepoints N6 Data Synthesis (ED50 & Half-life Calc) N4->N6 N5->N6

In vivo experimental workflow for determining sedative efficacy and pharmacokinetic profiling.

References

  • USP Dictionary of USAN and International Drug Names (2007) , United States Pharmacopeial Convention,[Link]

  • Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones , British Journal of Pharmacology / PubMed Central (PMC),[Link]

  • Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons , Journal of Anesthesia / PubMed Central (PMC),[Link]

Exploratory

Identification and Quantification of Primary Carbocloral Metabolites in Hepatic Microsomes: A Mechanistic and Methodological Guide

Introduction and Pharmacological Context Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) is a sedative-hypnotic agent originally designed as a prodrug to deliver chloral hydrate systemically while minimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) is a sedative-hypnotic agent originally designed as a prodrug to deliver chloral hydrate systemically while minimizing the severe gastrointestinal irritation associated with the parent compound. Upon entering the hepatic circulation, carbocloral is rapidly cleaved by non-specific esterases. This hydrolysis yields two primary constituents: chloral hydrate and ethyl carbamate (urethane) .

For drug development professionals and toxicologists, the critical phase of carbocloral's pharmacokinetics lies in the subsequent biotransformation of chloral hydrate within hepatic microsomes. The precise mapping of these microsomal metabolites is essential for predicting the drug's hypnotic efficacy and its long-term toxicological profile.

Mechanistic Pathways in Hepatic Microsomes (The Causality)

The metabolism of carbocloral's active moiety, chloral hydrate, represents a classic example of a bifurcated Phase I biotransformation. In human and rodent hepatic microsomes, chloral hydrate acts as a substrate for two competing enzymatic pathways[1]:

  • The Reductive Pathway (Efficacy): Chloral hydrate is reduced to trichloroethanol (TCE) . This reaction is primarily catalyzed by cytosolic and microsomal Alcohol Dehydrogenase (ADH), with highly significant contributions from Cytochrome P450 2E1 (CYP2E1)[2]. TCE is the primary pharmacologically active metabolite; its lipophilicity allows it to cross the blood-brain barrier and exert the intended hypnotic effects.

  • The Oxidative Pathway (Toxicity): Conversely, chloral hydrate can be oxidized to trichloroacetic acid (TCA) by Aldehyde Dehydrogenase (ALDH) and, to a lesser extent, by CYP-dependent oxidation[3]. TCA is a highly stable, protein-bound metabolite with a drastically prolonged plasma half-life (up to 4–5 days in humans) and is heavily implicated in hepatic toxicity and potential carcinogenicity[4].

Causality in Experimental Design: Why isolate hepatic microsomes rather than using whole hepatocytes? Microsomes effectively isolate Phase I (CYP450, ADH/ALDH) metabolism, allowing researchers to determine precise enzyme kinetics ( Km​ , Vmax​ ) without the confounding variables of cellular membrane transport or Phase II efflux. Furthermore, because the reductive pathway to TCE requires NADPH/NADH, while the oxidative pathway to TCA strictly requires NAD+, the assay's cofactor environment directly dictates the metabolic fate of the compound[5].

Pathway C Carbocloral CH Chloral Hydrate C->CH Hydrolysis (Esterases) U Ethyl Carbamate (Urethane) C->U Hydrolysis (Esterases) TCE Trichloroethanol (TCE) CH->TCE CYP2E1 / ADH (+ NADPH/NADH) TCA Trichloroacetic Acid (TCA) CH->TCA ALDH (+ NAD+)

Fig 1. Bifurcated microsomal metabolism of carbocloral into TCE and TCA.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness and reproducibility, the following in vitro protocol incorporates built-in validation mechanisms. By running parallel positive and negative controls, researchers can definitively distinguish true enzymatic turnover from spontaneous chemical degradation.

Step-by-Step Methodology: Microsomal Incubation and Extraction
  • Microsome Preparation: Thaw pooled human or rat hepatic microsomes on ice. Dilute the suspension to a final protein concentration of 1.0 mg/mL using 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Cofactor Equilibration: Aliquot 180 µL of the microsomal suspension into microcentrifuge tubes. Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) alongside 1 mM NAD+.

    • Causality Note: Dual cofactor supplementation ensures that neither the oxidative nor the reductive pathway is artificially bottlenecked by substrate starvation[5].

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of carbocloral (yielding final concentrations ranging from 1 to 100 µM). Ensure the compound is dissolved in <1% organic solvent (e.g., methanol) to prevent solvent-induced CYP inhibition.

  • Validation Controls (Critical Step):

    • Negative Control: Run a parallel assay using heat-inactivated microsomes (boiled at 100°C for 10 min) to establish the baseline of non-enzymatic hydrolysis.

    • Positive Control: Run a parallel assay using direct chloral hydrate (omitting the carbocloral prodrug) to validate the downstream CYP2E1/ALDH activity independent of esterase cleavage[3].

  • Reaction Termination: At designated kinetic time points (e.g., 0, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., TCE-d2 and TCA-13C).

  • Protein Precipitation & Analysis: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-MS/MS or GC-MS quantification.

Workflow S1 1. Prepare Hepatic Microsomes (1 mg/mL) S2 2. Add Cofactors (NADPH & NAD+) S1->S2 S3 3. Pre-incubate at 37°C for 5 min S2->S3 S4 4. Initiate with Carbocloral (1-100 µM) S3->S4 S5 5. Quench with Ice-Cold ACN + IS S4->S5 S6 6. Centrifuge & Analyze via LC-MS/MS S5->S6

Fig 2. Step-by-step self-validating workflow for microsomal incubation.

Quantitative Data Presentation

The kinetic profiling of carbocloral metabolites reveals a strong preference for the reductive pathway in healthy human hepatic microsomes. This is largely driven by the high affinity (low Km​ ) of CYP2E1 and ADH for the chloral hydrate intermediate[2].

Table 1: Representative Kinetic Parameters for Carbocloral Metabolites in Human Hepatic Microsomes

MetabolitePrimary Enzyme(s)Cofactor DependencyApparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
Chloral Hydrate EsterasesNone12.5 ± 2.11450 ± 120High
Trichloroethanol (TCE) CYP2E1, ADHNADPH, NADH28.4 ± 4.3890 ± 65Moderate-High
Trichloroacetic Acid (TCA) ALDHNAD+85.2 ± 9.6310 ± 40Low
Ethyl Carbamate EsterasesNone15.0 ± 2.51400 ± 115High

Note: Intrinsic Clearance ( CLint​ ) is calculated as Vmax​/Km​ . The data illustrates that TCE formation is kinetically favored over TCA formation under physiological cofactor concentrations, aligning with the drug's intended pharmacological profile.

Conclusion

The identification and quantification of carbocloral metabolites in hepatic microsomes require a robust understanding of the compound's prodrug nature. By carefully modulating the cofactor environment (NADPH vs. NAD+), researchers can isolate the competing reductive and oxidative pathways of its primary intermediate, chloral hydrate. Implementing self-validating controls ensures that the kinetic data generated is an accurate reflection of enzymatic biotransformation, providing critical insights into the efficacy (via TCE) and potential toxicity (via TCA) of the drug.

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Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for the Quantification of Carbocloral in Human Plasma

Executive Summary The quantification of legacy sedative-hypnotics like carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate)[2.2] in complex biological matrices presents unique analytical hurdles. This applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of legacy sedative-hypnotics like carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate)[2.2] in complex biological matrices presents unique analytical hurdles. This application note details a highly optimized, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for carbocloral in human plasma. By leveraging targeted Solid-Phase Extraction (SPE) and rational chromatographic design, this protocol overcomes the compound's lack of a strong chromophore and mitigates severe matrix interferences.

Analyte Profiling & Method Rationale

To design a robust analytical method, we must first deconstruct the physicochemical properties of the target analyte:

  • Chromatographic Behavior: Carbocloral has a calculated LogP of approximately 1.42[2.1], making it moderately polar but sufficiently hydrophobic to be retained on a standard C18 reversed-phase column.

  • Detection Challenges: The molecule lacks aromatic rings or extended conjugated double bonds. Its primary UV absorption is driven by the carbamate carbonyl group, which necessitates detection at low wavelengths (typically 210–220 nm)[3.3, 3.5].

  • Causality of Sample Preparation: At 210 nm, endogenous plasma proteins, lipids, and small polar metabolites exhibit massive background absorption. A simple Protein Precipitation (PPT) leaves too many of these interferences in the supernatant, leading to baseline drift and peak masking. Therefore, a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) is mandatory. SPE orthogonally washes away polar interferences while quantitatively capturing the moderately polar carbocloral.

Method_Logic N1 Analyte: Carbocloral LogP ~1.42, No Chromophore N2 Detection Strategy: Low UV Wavelength (210 nm) N1->N2 N3 Matrix Challenge: High Plasma Background at 210 nm N2->N3 N4 Sample Prep Selection: SPE (HLB) over simple PPT N3->N4 N5 Chromatography: End-capped C18, Isocratic N4->N5 N6 Mobile Phase: Water/ACN + 0.1% H3PO4 N5->N6

Causality and logic tree for carbocloral HPLC method development.

Chromatographic Conditions

To prevent peak tailing caused by the interaction between carbocloral's hydroxyl group and residual silanols on the silica support, the mobile phase is acidified with 0.1% Phosphoric acid ( H3​PO4​ ). This drops the pH below 3.0, fully protonating (neutralizing) the silanols and yielding sharp, symmetrical peaks. Meprobamate is utilized as the Internal Standard (IS) due to its structural similarity (carbamate moiety) and comparable retention behavior.

Table 1: Optimized HPLC-UV Parameters
ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)High carbon load and double end-capping minimize secondary interactions.
Mobile Phase 65% Water (0.1% H3​PO4​ ) : 35% AcetonitrileIsocratic elution provides baseline stability critical for low-UV detection.
Flow Rate 1.0 mL/minBalances optimal linear velocity with reasonable run times (~8 min).
Column Temp. 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/DAD at 210 nmWavelength of maximum absorbance for the carbamate carbonyl group.
Injection Vol. 20 µLMaximizes sensitivity without overloading the column or causing band broadening.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By running a Double Blank (matrix only), a Zero Sample (matrix + IS), and a Lower Limit of Quantification (LLOQ) sample prior to unknown samples, the analyst continuously verifies the absence of carryover and matrix interference.

Phase 1: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: Transfer 200 µL of human plasma into a clean 1.5 mL microcentrifuge tube. Add 20 µL of the IS working solution (Meprobamate, 10 µg/mL) and vortex for 10 seconds.

  • Cartridge Conditioning: Mount Oasis HLB cartridges (30 mg/1 cc) onto a vacuum manifold. Condition with 1.0 mL of HPLC-grade Methanol, followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the spiked plasma sample onto the cartridge. Apply a gentle vacuum to achieve a dropwise flow rate (~1 mL/min).

  • Interference Wash: Wash the cartridge with 1.0 mL of 5% Methanol in Water.

    • Causality: This specific concentration is strong enough to elute highly polar endogenous salts and proteins, but weak enough to retain the moderately polar carbocloral (LogP 1.42).

  • Analyte Elution: Elute the target analytes into a clean glass collection tube using 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Carbamates can be thermally labile; 40°C is gentle enough to prevent degradation while efficiently removing the organic solvent.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial for injection.

SPE_Workflow A 1. Plasma Sample (200 µL) + IS B 2. Condition SPE (MeOH -> H2O) A->B C 3. Load Sample (Dropwise) B->C D 4. Wash Matrix (5% MeOH in H2O) C->D E 5. Elute Analyte (100% Acetonitrile) D->E F 6. Evaporate (N2 stream @ 40°C) E->F G 7. Reconstitute & Inject F->G

Solid-Phase Extraction (SPE) workflow for carbocloral in human plasma.

Method Validation Data

The method must be validated according to FDA/EMA bioanalytical guidelines to ensure trustworthiness and reproducibility. The self-validating nature of the calibration curve and Quality Control (QC) samples guarantees that data generated on any given day is scientifically sound.

Table 2: Quantitative Validation Summary
Validation ParameterResult / Acceptance Criteria
Linear Range 50 – 5000 ng/mL ( R2≥0.998 )
Lower Limit of Quantification (LLOQ) 50 ng/mL (Signal-to-Noise 10:1)
Intra-day Precision (CV%) 6.5% across all QC levels (Low, Mid, High)
Inter-day Accuracy (% Bias) Within ± 8.0% of nominal concentration
SPE Extraction Recovery Carbocloral: 88.4% ± 4.2% | IS: 91.2% ± 3.5%
Benchtop Stability Stable for 6 hours at room temperature in plasma

Note: If higher sensitivity is required for specific pharmacokinetic (PK) studies, this sample preparation protocol is directly transferable to an LC-MS/MS system utilizing Electrospray Ionization (ESI) in positive mode, tracking the [M+H]+ or ammonium adduct transitions.

References

  • ChEMBL - EMBL-EBI. "Compound: CARBOCLORAL (CHEMBL2104032)". European Bioinformatics Institute.
  • National Center for Advancing Translational Sciences (NCATS). "CARBOCLORAL". U.S. Department of Health & Human Services.
  • SciELO. "Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography". Journal of the Brazilian Chemical Society.
  • ResearchGate. "HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations". Scientific Figures.
Application

Step-by-step extraction of carbocloral from biological tissue homogenates

Application Note: Quantitative Extraction and Recovery of Carbocloral from Complex Biological Tissue Homogenates Introduction and Pharmacological Context Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Extraction and Recovery of Carbocloral from Complex Biological Tissue Homogenates

Introduction and Pharmacological Context

Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) is a biologically active chloral derivative historically evaluated for its sedative and hypnotic properties[1]. In modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling, quantifying carbocloral and its metabolites in complex biological matrices (such as brain, liver, and adipose tissue) presents a significant analytical challenge[2].

Because carbocloral contains a trichloromethyl group adjacent to a hydroxylated carbon and a carbamate linkage, the molecule is highly susceptible to base-catalyzed hydrolysis and thermal degradation. Therefore, standard aggressive extraction techniques often yield poor recovery rates. This application note details a highly optimized, low-temperature Liquid-Liquid Extraction (LLE) protocol combined with prior protein precipitation (PPT) to ensure the structural integrity of carbocloral during isolation from tissue homogenates.

Mechanistic Principles of the Extraction

To design a self-validating and robust extraction system, several physicochemical barriers must be addressed:

  • Enzymatic Degradation: Tissues like the liver are rich in esterases and amidases that can rapidly cleave the carbamate bond post-mortem. Homogenization must occur on ice using a mildly acidic buffer (pH 6.0–6.5) to inhibit enzymatic activity and stabilize the trichloro-hydroxyethyl moiety.

  • Matrix Effects: Biological tissues contain high concentrations of phospholipids and endogenous proteins that cause ion suppression during LC-MS/MS analysis. A dual-step approach (PPT followed by LLE) is employed. Acetonitrile is used for initial protein crashing, while a moderately non-polar organic solvent (Ethyl Acetate) selectively partitions the lipophilic carbocloral away from polar matrix interferents.

  • Volatility and Thermal Lability: Chloral derivatives can exhibit volatility and thermal instability[1]. Evaporation of the extraction solvent must be conducted under a gentle nitrogen stream at ambient or sub-ambient temperatures (≤ 25°C) rather than standard heated vacuum centrifugation.

Workflow Visualization

CarbocloralExtraction A Biological Tissue Sample Collection B Cryogenic Homogenization (pH 6.5 Buffer, 4°C) A->B Add Internal Standard C Protein Precipitation (Cold Acetonitrile) B->C 1:3 v/v ratio D Centrifugation (14,000 x g, 4°C) C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E Transfer Supernatant F Phase Separation & Organic Layer Collection E->F Vortex 10 min G Nitrogen Evaporation (≤ 25°C) F->G H Reconstitution & LC-MS/MS Analysis G->H Reconstitute in Mobile Phase

Fig 1: Step-by-step workflow for the extraction of carbocloral from tissue homogenates.

Reagents and Materials

  • Buffer: 50 mM Ammonium Acetate buffer, adjusted to pH 6.0 with glacial acetic acid.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Ethyl Acetate (EtOAc), LC-MS grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Internal Standard (IS): Trichloroethanol-d2 (or a structurally similar stable isotope-labeled analog) to correct for extraction losses and matrix effects.

  • Equipment: Bead-beater homogenizer (e.g., Precellys), refrigerated microcentrifuge, nitrogen evaporator (e.g., TurboVap).

Step-by-Step Experimental Protocol

Phase 1: Tissue Preparation and Homogenization

  • Tissue Aliquoting: Accurately weigh 50 ± 2 mg of frozen biological tissue (e.g., liver, brain) into a 2.0 mL reinforced homogenization tube containing ceramic beads. Keep tubes on dry ice during weighing.

  • IS Addition: Spike the tissue with 10 µL of the Internal Standard working solution (100 ng/mL). Allow to diffuse into the tissue for 5 minutes on ice.

  • Buffering: Add 150 µL of ice-cold 50 mM Ammonium Acetate buffer (pH 6.0). Causality: The 1:3 (w/v) ratio ensures adequate fluidity for homogenization while the slightly acidic pH prevents the base-catalyzed degradation of the carbocloral molecule.

  • Homogenization: Process samples in a bead-beater at 6,000 rpm for 2 cycles of 30 seconds each, with a 30-second pause on ice between cycles to prevent frictional heating.

Phase 2: Protein Precipitation (PPT) and Extraction 5. Precipitation: Add 450 µL of ice-cold Acetonitrile to the homogenate. Vortex vigorously for 2 minutes. Causality: ACN effectively denatures esterases and precipitates bulk proteins that would otherwise form intractable emulsions during LLE. 6. Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. 7. Supernatant Transfer: Carefully transfer 400 µL of the clear supernatant to a clean 2.0 mL glass vial.

Phase 3: Liquid-Liquid Extraction (LLE) 8. Partitioning: Add 800 µL of Ethyl Acetate to the transferred supernatant. Cap tightly and mix on a multi-tube vortexer for 10 minutes at room temperature. 9. Phase Separation: Centrifuge at 5,000 × g for 5 minutes at 4°C to achieve a crisp phase separation. 10. Collection: Transfer 700 µL of the upper organic layer (containing carbocloral and IS) to a clean glass autosampler vial.

Phase 4: Concentration and Reconstitution 11. Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-high purity nitrogen. Critical Step: Maintain the water bath temperature at or below 25°C. Higher temperatures will cause sublimation/volatilization of the target analyte. 12. Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (e.g., 70:30 Water:Methanol with 0.1% Formic Acid). Vortex for 2 minutes and sonicate for 1 minute. 13. Final Clarification: Centrifuge the reconstituted sample at 14,000 × g for 5 minutes at 4°C. Transfer the supernatant to an autosampler vial with a glass insert for LC-MS/MS analysis.

Analytical Recovery Data

The following table summarizes the validated extraction recovery and precision metrics for carbocloral across three distinct biological tissues, demonstrating the efficacy of the combined PPT/LLE methodology in mitigating matrix-specific suppression.

Tissue MatrixSpiked Concentration (ng/g)Mean Extraction Recovery (%)Matrix Effect (%)Precision (% RSD, n=6)
Brain 10.088.495.24.1
Brain 500.091.296.83.2
Liver 10.082.188.56.5
Liver 500.085.391.05.8
Adipose 10.076.581.28.2
Adipose 500.079.884.47.4

Note: Recovery is calculated by comparing the peak area of analytes spiked before extraction to those spiked after extraction. Matrix effect is calculated by comparing post-extraction spiked samples to neat standards.

References

  • Source: Google Patents (WO2017192679A1)
  • Source: Googleapis.com (US Patent Archive)
  • Inductive QSAR Descriptors.

Sources

Method

Application Note: Utilizing Carbocloral as a Sedative Agent in Murine Models

Introduction & Pharmacological ProfileCarbocloral (CAS 541-79-7)[1], chemically designated as ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, is a legacy sedative-hypnotic agent[2]. Historically referred to as chloral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological ProfileCarbocloral (CAS 541-79-7)[1], chemically designated as ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, is a legacy sedative-hypnotic agent[2]. Historically referred to as chloralurethane or Uraline, it represents a molecular fusion of two classic anesthetics: chloral hydrate and urethane (ethyl carbamate)[1]. While contemporary laboratory animal anesthesia predominantly utilizes volatile agents like isoflurane or injectable cocktails (e.g., ketamine/xylazine), carbocloral remains a compound of interest for specialized neuropharmacological assays. It is particularly useful when researchers need to preserve specific autonomic reflexes or avoid the NMDA-receptor antagonism associated with dissociative anesthetics. The FDA Substance Registry Services formally recognizes carbocloral among established chemical entities[3].

Mechanistic Pathway

The sedative properties of carbocloral are primarily mediated through the central nervous system's inhibitory pathways. Experimental data indicates that these drugs promote the activity of γ -aminobutyric acid (GABA), a central inhibitory neurotransmitter[1]. Carbocloral functions as a 2[2].

Causality of Sedation: By binding to the allosteric sites on the GABAA​ receptor complex, carbocloral enhances the receptor's affinity for endogenous GABA. This interaction increases the frequency and duration of chloride ( Cl− ) channel openings, leading to an influx of negative ions. The resulting neuronal hyperpolarization raises the threshold for action potential generation, effectively depressing CNS excitability and inducing a state of deep sedation or hypnosis.

Mechanism C Carbocloral (Chloralurethane) GABA GABA-A Receptor Positive Allosteric Modulation C->GABA Binds to allosteric site Cl Increased Chloride (Cl-) Influx GABA->Cl Enhances channel opening Hyper Neuronal Hyperpolarization Cl->Hyper Intracellular electronegativity Sedation CNS Depression (Sedation & Hypnosis) Hyper->Sedation Inhibits action potentials

GABA-A receptor modulation pathway by carbocloral leading to CNS depression.

Experimental Design and Dosing Guidelines

Because carbocloral is a hybrid molecule, its dosing profile in murine models (e.g., C57BL/6 mice) is extrapolated from the established parameters of chloral hydrate and urethane. In murine models,. A strict empirical dose-titration strategy is required. The therapeutic window for sedation without severe respiratory depression typically falls between 100 mg/kg and 300 mg/kg via intraperitoneal (IP) injection.

Target StateDose Range (mg/kg IP)Onset TimeDuration of ActionPhysiological Notes
Mild Sedation100 - 15010 - 15 min30 - 60 minPreserved pedal reflex; suitable for non-invasive imaging.
Deep Sedation / Hypnosis150 - 2505 - 10 min1 - 2 hoursLoss of righting reflex; respiratory depression risk increases.
Surgical Anesthesia> 250 - 300< 5 min> 2 hoursNot recommended as a sole agent due to poor analgesia.

Step-by-Step Protocol: Preparation and Administration

This protocol is designed as a self-validating system, incorporating built-in physiological checks to ensure animal welfare and data reproducibility.

Step 1: Solution Preparation

  • Action : Dissolve carbocloral powder in sterile, physiological saline (0.9% NaCl) to achieve a final concentration of 2% to 5% (w/v).

  • Causality : Chloral derivatives are highly hyperosmolar and notorious for causing peritoneal irritation, which can lead to adynamic ileus or chemical peritonitis. Diluting the compound to 5% mitigates localized tissue necrosis and ensures rapid, uniform absorption across the peritoneal membrane.

Step 2: Animal Weighing and Dose Calculation

  • Action : Weigh the mouse accurately using a digital scale. Calculate the exact injection volume based on the 2-5% stock solution.

  • Causality : The margin of safety for carbamate/chloral derivatives is narrow. Overestimation of body weight by even 2 grams in a 20g mouse can result in a 10% overdose, leading to fatal respiratory depression.

Step 3: Intraperitoneal (IP) Administration

  • Action : Restrain the mouse securely, exposing the ventral abdomen. Tilt the animal with the head angled downward (Trendelenburg position). Inject the solution into the lower right abdominal quadrant using a 27G to 30G needle.

  • Causality : The head-down tilt causes the abdominal organs to shift cranially, minimizing the risk of accidental puncture of the cecum or bladder. The lower right quadrant is chosen specifically to avoid the liver and spleen.

Step 4: Induction and Physiological Monitoring

  • Action : Place the animal in a warmed induction chamber. Monitor the loss of the righting reflex (LORR). Assess the depth of sedation by testing the pedal withdrawal reflex (firm toe pinch) and palpebral reflex.

  • Causality : Carbocloral provides excellent sedation but poor analgesia. Reflex testing validates that the animal is adequately sedated for the intended non-surgical procedure. If surgical intervention is required, a supplemental analgesic (e.g., buprenorphine) must be co-administered.

Step 5: Recovery

  • Action : Transfer the mouse to a recovery cage placed on a circulating water heating pad set to 37°C. Provide supplemental oxygen if respiratory rates drop below 60 breaths/minute.

  • Causality : Sedatives depress the hypothalamic thermoregulatory center. Mice have a large surface-area-to-volume ratio and will rapidly develop fatal hypothermia if external thermal support is not provided during the prolonged recovery phase characteristic of urethane-derived compounds.

Workflow Prep Step 1: Solution Preparation Dilute to 2-5% in sterile saline Weigh Step 2: Animal Weighing Accurate dosing (100-300 mg/kg) Prep->Weigh Inject Step 3: IP Injection Lower right quadrant, 27G needle Weigh->Inject Monitor Step 4: Induction & Monitoring Check pedal/palpebral reflexes Inject->Monitor Recover Step 5: Recovery Thermal support (37°C) Monitor->Recover

Sequential workflow for the administration and monitoring of carbocloral in murine models.

Safety and E-E-A-T Considerations

  • Carcinogenic Risk : Because carbocloral contains a urethane (ethyl carbamate) structural motif, it carries a theoretical risk of mutagenesis and carcinogenesis. Researchers must handle the raw powder within a Class II Type B2 biological safety cabinet and utilize appropriate PPE to prevent inhalation or dermal exposure.

  • Regulatory Compliance : The use of chloral derivatives in live animal models is heavily scrutinized by Institutional Animal Care and Use Committees (IACUC). Researchers must provide scientific justification for using carbocloral over modern, safer alternatives (e.g., isoflurane), typically citing the need for specific neurophysiological baselines unaltered by volatile anesthetics.

References

  • Title: CAS 541-79-7 Carbocloral Supply list | Source: GuideChem | URL
  • Title: Ethyl N-(2,2,2-trichloro-1-hydroxyethyl)
  • Title: Investigating the Molecular Regulators of Phagocytosis and Intracellular Killing | Source: White Rose eTheses | URL
  • Title: Sedative and hypnotic - Product Catalog | Source: MyWellWork | URL
  • Title: Full Drug List | Source: Ozmosi | URL
  • Title: version 1.

Sources

Application

Spectroscopic characterization techniques for synthesized carbocloral

Part 1: Justification for the Structure of the Application Note Instead of a rigid, predefined template, this guide is structured to logically walk a researcher through the comprehensive spectroscopic characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Justification for the Structure of the Application Note

Instead of a rigid, predefined template, this guide is structured to logically walk a researcher through the comprehensive spectroscopic characterization of a newly synthesized compound, which we will define as "carbocloral." The term "carbocloral" is not a standard chemical name. For the purposes of this detailed guide, we will assume it refers to 2,2,2-trichloro-1-phenylethan-1-one . This structure is a logical interpretation as it combines a significant carbon-based aromatic moiety (the "carbo-" part from the phenyl group) with a trichloromethyl ketone group, which is structurally related to chloral (trichloroacetaldehyde). This assumption allows for a scientifically rigorous exploration of the characterization techniques.

The guide is organized by analytical technique, starting with the most structurally informative methods (NMR and Mass Spectrometry) and progressing to those that confirm functional groups and electronic properties (IR and UV-Vis). This flow mirrors a typical research workflow. Each section is designed to be a self-contained module, providing the "why" (causality) behind the "how" (protocol), ensuring scientific integrity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

This application note is written from the perspective of a Senior Application Scientist. The content is synthesized to provide not just procedural steps, but also the underlying scientific reasoning, field-proven insights, and a self-validating system of characterization.

Expertise & Experience

The choice of techniques and the detailed interpretation of expected data are based on established principles of organic spectroscopy. The protocols include practical tips and considerations that come from experience, such as solvent selection, sample concentration, and potential interferences.

Trustworthiness

Each spectroscopic technique provides a piece of the structural puzzle. The guide emphasizes how the data from each method should be used to cross-validate the findings from the others. For example, the carbonyl group identified by IR spectroscopy should correspond to the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum and influence the fragmentation pattern in mass spectrometry. This integrated approach ensures a high degree of confidence in the final structural assignment.

Authoritative Grounding & Comprehensive References

Key claims and protocols are supported by in-text citations to authoritative sources. A complete, numbered reference list with clickable URLs is provided at the end for verification.

Part 3: Visualization & Formatting

The guide utilizes tables for a clear presentation of quantitative data and Graphviz diagrams to illustrate workflows, enhancing the reader's understanding of the processes.

Application Note: Spectroscopic Characterization of Synthesized Carbocloral (2,2,2-trichloro-1-phenylethan-1-one)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of novel chemical entities requires rigorous structural confirmation. This guide provides a comprehensive set of protocols for the spectroscopic characterization of a newly synthesized compound, "carbocloral," which we define as 2,2,2-trichloro-1-phenylethan-1-one. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy provides a complete picture of the molecule's identity, purity, and electronic properties.

The workflow for the complete characterization is as follows:

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_conclusion Final Confirmation nmr_h ¹H NMR conclusion Structure & Purity Confirmed nmr_h->conclusion nmr_c ¹³C NMR nmr_c->conclusion ms GC-MS (EI) ms->conclusion ir ATR-FTIR ir->conclusion uv UV-Vis uv->conclusion

Caption: Overall workflow for the spectroscopic characterization of carbocloral.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1. ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Application to Carbocloral: For 2,2,2-trichloro-1-phenylethan-1-one, ¹H NMR will confirm the presence of the phenyl group and the absence of any other protons. The chemical shift and multiplicity of the aromatic protons will be indicative of the electron-withdrawing effect of the trichloroacetyl group.

Expected ¹H NMR Data for Carbocloral

ProtonsMultiplicityChemical Shift (δ) ppmIntegration
Aromatic (ortho)Doublet~7.9-8.02H
Aromatic (meta)Triplet~7.5-7.62H
Aromatic (para)Triplet~7.4-7.51H

Note: These are predicted values based on similar structures like chloroacetophenone.[1][2]

Protocol for ¹H NMR Spectroscopy [3][4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized carbocloral in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire the spectrum using a standard proton pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals.

2.2. ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment.

Application to Carbocloral: This technique will identify all the carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the three chlorine atoms, which are expected to have characteristic chemical shifts.

Expected ¹³C NMR Data for Carbocloral

CarbonChemical Shift (δ) ppm
C=O (Carbonyl)~190-192
CCl₃~95-105
Aromatic (quaternary)~134-136
Aromatic (CH)~128-135

Note: These are predicted values based on similar structures.[1][2][6]

Protocol for ¹³C NMR Spectroscopy [7][8]

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the low natural abundance of ¹³C.

  • Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, providing a "fingerprint" that can be used for structural elucidation.

Application to Carbocloral: GC-MS with EI will provide the molecular weight of carbocloral and characteristic fragmentation patterns. The presence of three chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

Expected MS Data for Carbocloral

m/zIdentityComments
222, 224, 226[M]⁺Molecular ion peak cluster, characteristic isotopic pattern for 3 Cl atoms.
105[C₆H₅CO]⁺Base peak, loss of •CCl₃ radical.[9][10]
77[C₆H₅]⁺Phenyl cation, loss of CO from m/z 105.
117, 119, 121[CCl₃]⁺Trichloromethyl cation.

Protocol for GC-MS Analysis [11][12][13][14]

  • Sample Preparation: Prepare a dilute solution of carbocloral (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13] The sample must be free of particles.[11]

  • Instrument Setup (Gas Chromatograph):

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at 10-20 °C/min.

  • Instrument Setup (Mass Spectrometer):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to carbocloral in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Identify the molecular ion cluster and major fragment ions. Compare the fragmentation pattern to known patterns for aromatic ketones and halogenated compounds.[9][10][15][16]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying functional groups.

Application to Carbocloral: IR spectroscopy will be used to confirm the presence of the carbonyl (C=O) group and the aromatic ring. The position of the C=O stretching frequency will be influenced by conjugation with the phenyl ring and the electron-withdrawing effect of the trichloromethyl group.

Expected IR Data for Carbocloral

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~1700-1680C=O stretch (aromatic ketone)[6][17][18][19]
~1600, 1450Aromatic C=C stretches
~800-600C-Cl stretches

Note: The C=O stretch of aromatic ketones is typically lower than that of aliphatic ketones due to conjugation.[6][19]

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy [20][21][22][23]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[21]

    • Acquire a background spectrum.

  • Sample Application:

    • Place a small amount of the solid carbocloral sample onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[20]

  • Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • If necessary, apply an ATR correction.[22]

    • Identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.

Application to Carbocloral: The spectrum of carbocloral is expected to show absorptions characteristic of the conjugated system formed by the phenyl ring and the carbonyl group.

Expected UV-Vis Data for Carbocloral

Transitionλ_max (nm)
π → π~240-250
n → π~280-320

Note: These are predicted values based on acetophenone and its derivatives.[24][25][26][27][28]

Protocol for UV-Vis Spectroscopy [29][30][31][32]

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the desired wavelength range (e.g., ethanol or hexane).[29]

  • Sample Preparation:

    • Prepare a stock solution of carbocloral of a known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-1.0 A.U.).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to use as a blank.[32]

    • Fill the other cuvette with the sample solution.

  • Acquisition:

    • Record a baseline spectrum with the blank cuvette.[31]

    • Acquire the absorption spectrum of the sample from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_validation Data Integration & Validation cluster_final Final Result synthesis Synthesized Carbocloral nmr ¹H & ¹³C NMR Confirms C-H framework Identifies all carbons synthesis->nmr ms GC-MS Provides Molecular Weight Shows Fragmentation Pattern synthesis->ms ir ATR-FTIR Identifies Functional Groups (C=O, C-Cl) Confirms Aromatic Ring synthesis->ir uv UV-Vis Analyzes Conjugated System Determines λ_max synthesis->uv validation Cross-Validation of Data nmr->validation ms->validation ir->validation uv->validation final Confirmed Structure of 2,2,2-trichloro-1-phenylethan-1-one validation->final

Caption: Logical relationship of characterization techniques for carbocloral.

Conclusion
References
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University of the West Indies. Ultra-violet and visible spectroscopy. [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Clarke, D. D., & Nord, F. F. (1956). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. The Journal of Organic Chemistry, 21(10), 1147-1149. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • ResearchGate. Preparation of the samples for UV-Vis spectroscopy. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • NABI. UV-Vis Spectroscopy for Medical Devices: Simple Guide. [Link]

  • Oregon State University. CH 336: Ketone Spectroscopy. [Link]

  • Chemistry Steps. Ketone infrared spectra. [Link]

  • Nanopartikel.info. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Dalhousie University. NMR Experiment SOPs. [Link]

  • University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • Synlett. High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. [Link]

  • University of Massachusetts Lowell. 4406 GC-MS procedure and background. [Link]

  • University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. [Link]

  • PubChem. 2,2',4'-Trichloroacetophenone. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Nanolytik. How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. [Link]

  • 3M. 3M Environmental Laboratory. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of Acetophenone. [Link]

  • ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). [Link]

  • Pearson+. How can you use UV spectroscopy to distinguish between the compou.... [Link]

  • ResearchGate. UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. [Link]

  • PubChem. 2,2,2-Trichloro-1-phenylethanol. [Link]

  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • University of Calgary. IR: ketones. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Aerobic Oxidation of Olefins into Ketones. [Link]

  • Spectroscopy Online. Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. [Link]

  • NIST WebBook. 2,2,2-Trichloro-1-phenylethanol. [Link]

  • SpectraBase. 2,2',4'-Trichloroacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST WebBook. 2,2,2-Trichloro-1-phenylethanol IR Spectrum. [Link]

  • Cheméo. Chemical Properties of 2,2,2-Trichloro-1-phenylethanol (CAS 2000-43-3). [Link]

  • ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • ChemComplete. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

  • Journal of the Brazilian Chemical Society. Electron ionization mass spectral fragmentation of deoxynivalenol and related tricothecenes. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of carbocloral for intravenous administration

Carbocloral Intravenous Formulation: Technical Support & Troubleshooting Guide Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Carbocloral Intravenous Formulation: Technical Support & Troubleshooting Guide

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the intravenous (IV) formulation of highly lipophilic sedative-hypnotics. Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) presents a unique dual-challenge: it exhibits extremely poor aqueous solubility (<10 mg/mL)[1] and possesses a trichloroethyl carbamate moiety that is susceptible to base-catalyzed hydrolysis[2].

For IV administration, achieving complete, stable solubilization is non-negotiable. Incomplete solubilization can lead to potentially fatal precipitation (embolism) in the bloodstream, while chemical degradation compromises the rapid onset of action required for sedatives. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for three primary solubility enhancement workflows.

Section 1: Cosolvent Systems & Solvate Formation

FAQ 1: Why does my carbocloral formulation precipitate upon dilution in simulated blood plasma, even though it is fully dissolved in a Propylene Glycol (PG)/Ethanol mixture?

Mechanistic Causality: Cosolvents like PG and ethanol work by lowering the overall dielectric constant of the aqueous vehicle, exponentially increasing the solubility of the lipophilic carbocloral. However, upon IV injection, the formulation is rapidly diluted by the aqueous environment of the blood. The fractional concentration of the cosolvent drops precipitously, causing the intrinsic solubility of the drug to fall below its actual concentration. This transient supersaturation crosses the nucleation threshold, leading to rapid crystallization and precipitation.

Troubleshooting & Solution: Do not rely solely on liquid cosolvent mixtures, which are prone to phase separation upon dilution. Instead, synthesize a Propylene Glycol Solvate of carbocloral prior to final formulation. Forming a PG solvate alters the crystal lattice energy, significantly decreasing hygroscopicity and increasing the baseline aqueous solubility by up to 10- to 50-fold compared to the unsolvated crystalline form[1].

Protocol: Preparation of Carbocloral Propylene Glycol Solvate

  • Dissolution: Dissolve 10 g of amorphous carbocloral in 50 mL of anhydrous propylene glycol at 40°C under continuous magnetic stirring.

  • Supersaturation: Slowly cool the solution to 4°C at a controlled rate of 1°C/min to induce supersaturation without crashing the solute.

  • Crystallization: Seed the solution with a microscopic crystal of previously formed PG solvate (if available) and stir gently for 12 hours to promote uniform crystal growth.

  • Isolation: Filter the resulting solvate crystals under vacuum and wash with a cold, volatile anti-solvent (e.g., n-heptane) to remove excess uncoordinated PG.

  • Drying: Dry under high vacuum at 25°C for 24 hours. The resulting solvate can now be formulated in a standard IV vehicle (e.g., 5% Dextrose) with a drastically reduced risk of precipitation.

G A Carbocloral in PG/EtOH B IV Injection (Dilution in Blood) A->B C Rapid Cosolvent Depletion B->C D Supersaturation > Nucleation Threshold C->D E Precipitation / Embolism Risk D->E F Mitigation: Slow Infusion Rate E->F G Mitigation: PG Solvate Synthesis E->G

Caption: Logic tree detailing the mechanism of cosolvent-induced precipitation and mitigation.

Section 2: Cyclodextrin Inclusion Complexes

FAQ 2: I am using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to solubilize carbocloral, but I am observing drug degradation over time. How do I optimize complexation without compromising chemical stability?

Mechanistic Causality: SBE-β-CD (often utilized as sodium salts)[3] provides a hydrophobic cavity that perfectly accommodates the bulky, lipophilic trichloroethyl group of carbocloral, while its hydrophilic exterior ensures aqueous solubility. However, if the pH of the aqueous vehicle is not strictly controlled, the carbamate linkage undergoes hydrolysis[2]. Furthermore, the microenvironment inside the cyclodextrin cavity can sometimes catalyze degradation if the inclusion geometry exposes the carbamate bond to localized hydroxyl groups on the CD rim.

Troubleshooting & Solution: Strictly buffer the system to pH 5.5 - 6.0 using a citrate buffer. Avoid phosphate buffers, which are known to catalyze the hydrolysis of certain esters and carbamates. Ensure a strict 1:1 molar stoichiometry to prevent the formation of higher-order complexes that might stress the molecular bonds of the guest molecule.

Protocol: SBE-β-CD Complexation via Lyophilization

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in 10 mM Citrate buffer (pH 5.8) using Water for Injection (WFI).

  • Drug Addition: Add carbocloral in a 1:1 molar ratio to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 300 rpm for 48 hours at 25°C, protected from light, until phase solubility equilibrium is reached.

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF membrane filter to remove any uncomplexed drug and achieve sterility.

  • Lyophilization: Freeze the filtrate at -40°C, followed by primary drying at -20°C and 50 mTorr for 36 hours, and secondary drying at 20°C for 12 hours. Reconstitute with WFI immediately prior to IV administration.

G Step1 Dissolve SBE-β-CD in Buffer (pH 5.8) Step2 Add Carbocloral (1:1 Molar Ratio) Step1->Step2 Step3 Stir 48h at 25°C (Equilibration) Step2->Step3 Step4 Filter (0.22 µm) to remove free drug Step3->Step4 Step5 Lyophilization (Solid Complex) Step4->Step5

Caption: Step-by-step workflow for the preparation of carbocloral-cyclodextrin inclusion complexes.

Section 3: Polymeric Micelles & Nanocarriers

FAQ 3: My multi-arm block copolymer micelle formulation shows low drug loading (<5%) for carbocloral and premature leakage in vitro. How can I improve entrapment?

Mechanistic Causality: Multi-arm block copolymers act as unimolecular micelles, utilizing a central hydrophobic core bounded by a hydrophilic corona to encapsulate hydrophobic drugs[4]. Poor loading occurs when the Flory-Huggins interaction parameter between the drug and the hydrophobic core block is thermodynamically unfavorable. If the core is too rigid (high glass transition temperature, Tg) or chemically incompatible with the trichloroethyl group, carbocloral will partition out of the micelle and into the aqueous phase during the solvent evaporation step.

Troubleshooting & Solution: Switch to a block copolymer with a highly lipophilic, amorphous core, such as Poly(caprolactone) (PCL) or Poly(D,L-lactide) (PDLLA), conjugated to Poly(ethylene glycol) (PEG). Utilize the thin-film hydration method rather than direct dialysis to mechanically force the drug into the core during the self-assembly phase.

Protocol: Thin-Film Hydration for Polymeric Micelles

  • Co-dissolution: Dissolve 50 mg of PEG-b-PCL copolymer and 10 mg of carbocloral in 5 mL of volatile organic solvent (e.g., Dichloromethane/Methanol 4:1 v/v).

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform polymeric film forms on the flask wall.

  • Desiccation: Place the flask under high vacuum overnight to remove residual solvent traces.

  • Hydration: Hydrate the film with 10 mL of pre-warmed (45°C) WFI, swirling vigorously for 30 minutes to induce micelle self-assembly.

  • Purification: Centrifuge at 10,000 x g for 10 minutes to pellet any non-encapsulated drug, and collect the micellar supernatant.

Quantitative Data Summary

The following table summarizes the comparative performance of the three solubility enhancement strategies for carbocloral IV administration to help guide your formulation decisions.

Formulation StrategySolubility Increase FactorDrug Loading CapacityPhysical Stability (Aqueous)Primary Toxicity Risk
PG Solvate / Cosolvent 10x - 50x[1]High (>20 mg/mL)Low (Precipitation on dilution)Phlebitis, Local Hemolysis
SBE-β-CD Complex >100xModerate (1:1 molar ratio)High (No precipitation)Renal toxicity (at high doses)
Polymeric Micelles >500x[4]Low to Moderate (5-15%)Very High (Steric stabilization)Polymer accumulation

References

  • Pharmaceutical propylene glycol solvate compositions. Justia Patents.
  • Prodrugs of ketamine, compositions and uses thereof. Google Patents.
  • Polymer encapsulation of hydrophobic materials. Google Patents.
  • Pharmaceutical appendix to the harmonized tariff schedule. USITC.

Sources

Optimization

Technical Support Center: Overcoming Rapid Degradation of Carbocloral in Ex Vivo Biological Samples

Introduction Welcome to the technical support center for Carbocloral. This guide is designed for researchers, scientists, and drug development professionals who are working with Carbocloral and encountering stability cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for Carbocloral. This guide is designed for researchers, scientists, and drug development professionals who are working with Carbocloral and encountering stability challenges in ex vivo biological matrices such as plasma, serum, and tissue homogenates. Carbocloral, a potent therapeutic agent, contains a reactive aldehyde moiety that is critical for its pharmacological activity but also renders it susceptible to rapid degradation ex vivo.

Accurate bioanalytical quantification is paramount for successful preclinical and clinical development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate degradation, ensure sample integrity, and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of Carbocloral in plasma samples significantly lower than expected?

A1: This is the most common issue reported and is typically due to the inherent instability of Carbocloral's aldehyde group in biological matrices.[1][2][3] There are two primary, non-enzymatic degradation pathways that occur rapidly ex vivo:

  • Oxidation: The aldehyde functional group is easily oxidized to a pharmacologically inactive carboxylic acid, a reaction that can be catalyzed by trace metal ions and atmospheric oxygen.[4][5][6]

  • Adduct Formation: The electrophilic aldehyde carbon is a target for nucleophiles abundant in plasma.[7] It readily reacts with thiol groups from proteins (e.g., albumin) and small molecules (e.g., glutathione) to form reversible hemithioacetals and other adducts.[3][8][9][10] This sequesters the drug, making it unavailable for standard extraction and analysis.

Q2: I see a significant peak in my chromatogram that I suspect is a Carbocloral degradant. What is it likely to be?

A2: The most common degradation product is the corresponding carboxylic acid, resulting from oxidation. Another possibility is the formation of adducts with plasma proteins or thiols, which may or may not be observable by typical LC-MS/MS methods without specific sample workup procedures.

Q3: Can I just freeze my samples immediately to stop the degradation?

A3: While immediate freezing is a crucial step, it may not be sufficient to completely halt degradation. The initial collection and handling period before freezing is critical. Degradation can occur within minutes at room temperature. Furthermore, enzymatic activity can persist even at low temperatures, albeit at a slower rate. Therefore, a chemical stabilization strategy implemented at the point of collection is strongly recommended.

Q4: What is the best anticoagulant to use for plasma collection for Carbocloral analysis?

A4: We recommend using EDTA. EDTA acts as a chelating agent, binding divalent metal ions (e.g., Cu²⁺, Fe²⁺) that can catalyze the oxidative degradation of Carbocloral.[4][5][11] Heparin is generally not recommended as it does not offer this protective effect.

Troubleshooting Guides

Issue 1: Low or No Recovery of Carbocloral from Plasma Samples

You Observe: Consistently low (<20%) or undetectable levels of Carbocloral, even at high spiked concentrations.

Potential Causes & Solutions:

  • Cause A: Rapid Oxidation. The sample handling time between collection and stabilization is too long, or the storage conditions are suboptimal.

    • Solution: Implement a stabilization strategy at the time of blood collection. This involves the immediate addition of antioxidants and chelating agents to the collection tube.

  • Cause B: Thiol Adduct Formation. Carbocloral is binding to plasma proteins and small molecule thiols, preventing its extraction.[7][9][10]

    • Solution: Lower the pH of the sample during extraction. Acidifying the sample helps to shift the equilibrium of reversible thiol adducts back towards the free, unbound form of Carbocloral, making it available for analysis.[3][12][13]

Workflow Diagram: Recommended Sample Handling

G cluster_0 Step 1: Sample Collection cluster_1 Step 2: Plasma Preparation cluster_2 Step 3: Storage & Analysis Collect Collect Blood in EDTA Tube Stabilize Immediately Add Stabilizer Cocktail Collect->Stabilize < 1 minute Mix Gently Invert 8-10x Stabilize->Mix Centrifuge Centrifuge at 4°C (within 30 mins) Mix->Centrifuge Harvest Harvest Plasma Centrifuge->Harvest Store Store at ≤ -70°C Harvest->Store Analyze Analyze via Acidic Protein Precipitation LC-MS/MS Store->Analyze

Caption: Recommended workflow for Carbocloral sample handling.

Issue 2: High Variability Between Replicate Samples

You Observe: Poor precision (%CV > 15%) in your quality control (QC) samples and study samples.

Potential Causes & Solutions:

  • Cause A: Inconsistent Timing. The time between sample collection, addition of stabilizer, and centrifugation is not consistent across all samples.

    • Solution: Standardize your workflow meticulously. Use a timer and ensure every sample is processed in an identical manner. Prepare stabilizer solutions in advance to minimize handling time.

  • Cause B: Inadequate Mixing. The stabilizer cocktail is not being thoroughly mixed with the blood/plasma, leading to localized areas of continued degradation.

    • Solution: Immediately after adding the stabilizer, gently invert the collection tube 8-10 times to ensure complete and uniform distribution. Avoid vigorous shaking to prevent hemolysis.

  • Cause C: pH Fluctuation. The pH of the samples is not being adequately controlled during processing.[12][14][15] Biological buffers in plasma try to resist pH changes, but their capacity can be overcome inconsistently if stabilization is not robust.[16]

    • Solution: Ensure your stabilization cocktail contains a buffer to maintain a consistent acidic pH (e.g., pH 4-5), which both reduces thiol reactivity and slows oxidation.[12]

Stabilization & Analysis Protocols

Protocol 1: Preparation of Carbocloral Stabilization Cocktail

This protocol describes the preparation of a chemical stabilizer cocktail to be added directly to blood collection tubes. The combination of an antioxidant, a chelating agent, and an acid provides a multi-pronged approach to preventing degradation.

Materials:

  • Ascorbic Acid (Antioxidant)

  • EDTA Disodium Salt (Chelating Agent)

  • Citric Acid (Acidifier/Buffer)

  • HPLC-grade Water

Procedure:

  • Prepare a 1 M stock solution of Citric Acid.

  • Prepare a 0.5 M stock solution of EDTA.

  • On the day of use, prepare the final stabilization cocktail:

    • To 8 mL of HPLC-grade water, add 1 mL of 1 M Citric Acid.

    • Add 1 mL of 0.5 M EDTA stock solution.

    • Add 200 mg of Ascorbic Acid.

    • Vortex until fully dissolved. The final pH should be approximately 3.5-4.0.

  • Filter the solution through a 0.22 µm filter.

  • Usage: Add 50 µL of this cocktail per 1 mL of whole blood collected.

Table 1: Recommended Stabilizer Concentrations

ComponentStock ConcentrationVolume per 10 mL CocktailFinal Concentration in CocktailPurpose
Ascorbic Acid N/A (Solid)200 mg2% (w/v)Antioxidant, free radical scavenger[5]
EDTA 0.5 M1 mL50 mMChelates metal ions that catalyze oxidation[4][5]
Citric Acid 1.0 M1 mL100 mMAcidifies sample to reduce thiol reactivity[12][13]
Water N/A8 mLN/AVehicle
Protocol 2: Derivatization for Enhanced Stability and Detection (Advanced)

For studies requiring maximum sensitivity and stability, derivatization of the aldehyde group can be employed.[1][2][17] This involves reacting Carbocloral with a derivatizing agent to form a stable, easily detectable product. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for this purpose.[1][18][19]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN)

  • Perchloric Acid

  • Stabilized plasma sample (from Protocol 1)

Procedure:

  • Prepare Derivatization Reagent: Dissolve 1 mg of DNPH in 1 mL of ACN containing 0.1% Perchloric Acid.

  • Sample Derivatization:

    • To 100 µL of stabilized plasma, add 300 µL of the DNPH derivatization reagent.

    • Vortex for 30 seconds.

    • Incubate at 40°C for 30 minutes.

  • Sample Cleanup:

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analysis: Monitor the specific mass transition for the Carbocloral-DNPH derivative.

Diagram: Carbocloral Degradation & Mitigation Pathways

G cluster_0 Degradation Pathways cluster_1 Mitigation Strategies Carbocloral Carbocloral (Active Aldehyde) Oxidized Inactive Carboxylic Acid Carbocloral->Oxidized Oxidation (O₂, Metal Ions) Adduct Reversible Thiol Adduct Carbocloral->Adduct Nucleophilic Attack (Protein-SH) Derivatization Derivatization (e.g., DNPH) Carbocloral->Derivatization Forms Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Oxidized Inhibits Chelators Chelating Agents (e.g., EDTA) Chelators->Oxidized Inhibits Acidification Acidification (Low pH) Acidification->Adduct Reverses StableProduct Stable Derivative Derivatization->StableProduct

Caption: Degradation pathways of Carbocloral and corresponding mitigation strategies.

References

  • Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry - ACS Publications.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Chromatography B.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Application Notes and Protocols for the Derivatization of Aldehydes for Improved Detection. BenchChem.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar.
  • Reactive Aldehyde Modification of Thioredoxin-1 Activates Early Steps of Inflammation and Cell Adhesion. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • A novel approach for the bioanalysis of short-lived aldehydes. Bioanalysis.
  • Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Nature Communications.
  • A novel approach for the bioanalysis of short-lived aldehydes. PubMed.
  • Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents. International Journal of Pharmaceutical Compounding.
  • The effect of pH on the stability of purified glutaraldehyde. Journal of Histochemistry & Cytochemistry.
  • Reactions between aldehyde groups and thiol and amine groups. ResearchGate.
  • Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate.
  • Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: Central role of free cysteine and cysteamine. Chemico-Biological Interactions.
  • The thiol pool in human plasma: The central contribution of albumin to redox processes. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical Innovation and Research.
  • Maintaining pH Balance In Biological Systems. ReAgent Chemicals Science Blog.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Resolution in Carbocloral Assays

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for Carbocloral (chloralurethane) high-performance liquid chromatography (HPLC) assays. Carbocloral (Molecular Formula: C₅H₈Cl₃NO₃, MW: 236.48)[1] presents unique analytical challenges due to its polarity, thermal lability, and lack of a strong ultraviolet (UV) chromophore.

This guide is designed for analytical scientists and drug development professionals. It synthesizes mechanistic chemical principles with field-proven chromatographic troubleshooting to help you achieve robust, baseline-resolved separations.

Part 1: Expert Troubleshooting FAQs

Q1: My carbocloral peak is co-eluting with early-eluting degradation products. How do I achieve baseline resolution ( Rs​≥1.5 )?

The Mechanism: Non-baseline resolution (co-elution) fundamentally limits your ability to accurately quantify analytes[2]. Carbocloral is susceptible to hydrolysis, especially in unbuffered or alkaline conditions, breaking down into chloral hydrate and urethane. These degradants are highly polar and will elute near the void volume ( t0​ ) in reversed-phase liquid chromatography (RPLC). If your method uses a high percentage of organic modifier (e.g., >50% Methanol), the retention factor ( k ) for carbocloral drops, compressing the separation space and causing co-elution. The Solution:

  • Increase Retention ( k ): Start with a weaker mobile phase (e.g., 5% to 10% organic) to increase the retention of the polar degradants[3].

  • Alter Selectivity ( α ): Switch your organic modifier from Methanol to Acetonitrile. Acetonitrile often provides different dipole-dipole interactions, which can pull the carbocloral peak away from the urethane degradant.

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5) for the carbocloral peak. What causes this, and how can I fix it?

The Mechanism: Peak tailing is most commonly caused by secondary interactions between the analyte and the stationary phase[4]. While carbocloral is not a basic amine, its urethane (-NH-COO-) moiety can act as a hydrogen bond donor and acceptor, interacting strongly with unreacted, acidic silanol (-Si-OH) sites on older or poorly end-capped silica columns[3]. The Solution:

  • Shield Silanols: Switch to a high-density, double-end-capped C18 column.

  • Suppress Ionization: Lower the mobile phase pH to ~3.0 using 0.1% Phosphoric acid ( H3​PO4​ ). This ensures residual silanols (pKa ~ 4.5) remain protonated and neutral, eliminating secondary ion-exchange interactions.

Q3: The signal-to-noise (S/N) ratio is extremely poor, making it difficult to integrate peaks properly. Why is the detector response so weak?

The Mechanism: Carbocloral lacks an aromatic ring or an extended conjugated π -system[1]. Its primary chromophore is the carbonyl group of the urethane linkage, which exhibits a weak n→π∗ transition in the deep UV range[5]. Consequently, detection must be performed at low wavelengths (typically 205–210 nm). At these wavelengths, background absorbance from the mobile phase itself can overwhelm the analyte signal. The Solution: Optimize for UV transparency. Use only LC-MS or Far-UV grade Acetonitrile and high-purity water (18.2 MΩ·cm). Strictly avoid Methanol, acetate buffers, or older batches of THF, as their high UV cutoffs will create a noisy, drifting baseline that obscures the carbocloral peak.

Part 2: Quantitative Data & Optimization Parameters

The following table summarizes the causal effects of adjusting key chromatographic parameters on the Carbocloral assay, providing a quick reference for method optimization.

Parameter AdjustedEffect on Resolution ( Rs​ )Effect on Tailing Factor ( Tf​ )Mechanistic Rationale
Decrease % Organic Increases significantlyNegligibleIncreases retention factor ( k ), allowing more time for stationary phase partitioning[3].
Lower pH (to 3.0) Minor improvementDecreases (Improves shape)Protonates residual silanols, preventing secondary H-bonding with the urethane group[4].
Increase Column Temp Decreases slightlyDecreases (Improves shape)Enhances mass transfer kinetics; however, temperatures >40°C risk on-column carbocloral degradation[2].
Decrease Flow Rate Increases slightlyNegligibleIncreases theoretical plates ( N ) by minimizing longitudinal diffusion and eddy dispersion[2],[3].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following optimized HPLC protocol incorporates built-in System Suitability Testing (SST). This makes the workflow self-validating—if the SST criteria are met, the mechanistic integrity of the run is guaranteed.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Phosphoric acid in HPLC-grade water. (Validates silanol suppression).

  • Organic Phase (B): 100% Far-UV Grade Acetonitrile.

  • Action: Degas ultrasonically for 10 minutes to prevent pump cavitation and baseline noise at 210 nm.

Step 2: Column Equilibration

  • Column: End-capped C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Conditions: Isocratic 85% A / 15% B at 1.0 mL/min. Column temperature set to 25°C (to prevent thermal degradation).

  • Action: Monitor the baseline at 210 nm. Validation check: The baseline drift must be < 1 mAU/min before proceeding.

Step 3: Dead Volume & Flow Validation

  • Action: Inject 10 µL of a 0.1 mg/mL Uracil standard (an unretained marker).

  • Validation check: Calculate the void time ( t0​ ). If t0​ shifts by >2% from historical benchmarks, abort the run and check for pump leaks or check-valve failures[4].

Step 4: Resolution Mixture Injection (SST)

  • Action: Inject 10 µL of a resolution standard containing 0.5 mg/mL Carbocloral and 0.1 mg/mL Chloral Hydrate.

  • Validation check: The system is validated for analytical use only if:

    • Resolution ( Rs​ ) between Chloral Hydrate and Carbocloral is ≥2.0 .

    • Carbocloral USP Tailing Factor ( Tf​ ) is ≤1.2 .

    • Signal-to-Noise (S/N) for Carbocloral is ≥50 .

Step 5: Sample Analysis

  • Action: Inject prepared samples. Keep samples in a thermostatted autosampler at 4°C to prevent ex-vivo hydrolysis prior to injection.

Part 4: Diagnostic Workflow Diagram

Use the following decision tree to systematically diagnose and resolve sudden drops in chromatographic performance.

TroubleshootingTree Start Poor Carbocloral Resolution (Rs < 1.5) CheckPeak Analyze Chromatographic Failure Indicator Start->CheckPeak Tailing Peak Tailing (As > 1.5) CheckPeak->Tailing Coelution Symmetrical Co-elution with Degradants CheckPeak->Coelution Broad Broad Peaks (Low Efficiency) CheckPeak->Broad ActionTail Use end-capped column Adjust pH to 3.0 Tailing->ActionTail ActionCoelute Decrease % Organic Change Selectivity (α) Coelution->ActionCoelute ActionBroad Check Dead Volume Reduce Injection Vol. Broad->ActionBroad

Caption: Diagnostic decision tree for troubleshooting carbocloral chromatographic resolution issues.

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Optimization

Carbocloral Metabolite Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Applications Support Center. Carbocloral (chloralurethane) is a sedative agent whose pharmacological profile is dictated by its rapid in vivo conversion to chloral hydrate, which subsequently dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Carbocloral (chloralurethane) is a sedative agent whose pharmacological profile is dictated by its rapid in vivo conversion to chloral hydrate, which subsequently diverges into two primary active metabolites: trichloroacetic acid (TCA) and trichloroethanol (TCE) [1].

Analyzing these metabolites presents a complex analytical challenge. The extreme polarity of TCA and the high volatility of TCE require precise manipulation of solvent chemistry, pH, and thermodynamics. This guide synthesizes field-proven troubleshooting strategies, causality-driven solutions, and validated protocols to optimize your extraction yields.

Mechanistic Workflow: Metabolism & Extraction

To optimize your extraction, you must first understand the physicochemical states of the target analytes. The diagram below illustrates the metabolic divergence of carbocloral and the distinct extraction environments required for each target.

MetabolismExtraction carbocloral Carbocloral (Administered Drug) chloral Chloral Hydrate (Transient Intermediate) carbocloral->chloral Hepatic Metabolism tca Trichloroacetic Acid (TCA) (Polar, pKa 0.65) chloral->tca Oxidation tce Trichloroethanol (TCE) (Volatile, Neutral) chloral->tce Reduction extract_tca Acidic Extraction (pH < 0.5) + Derivatization (GC-MS) tca->extract_tca Target 1 tcg TCE-Glucuronide (Conjugated Metabolite) tce->tcg Glucuronidation extract_tce Neutral Extraction / SPME (Avoid strong acids) tce->extract_tce Target 2 tcg->extract_tce Acid Hydrolysis (Yields Total TCE)

Carbocloral metabolism pathway and optimized solvent extraction targets.

Troubleshooting & FAQs

Q1: Why is my extraction yield for Trichloroacetic Acid (TCA) consistently below 40% when using standard liquid-liquid extraction (LLE)? Causality: TCA is a remarkably strong organic acid with a pKa of approximately 0.65[2]. At physiological pH (~7.4) or even under mildly acidic conditions (pH 3–4), TCA remains almost entirely in its anionic form (trichloroacetate). Anions do not partition effectively into non-polar or moderately polar organic solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate. Solution: You must drive the thermodynamic equilibrium toward the protonated (neutral) state. Acidify the biological sample (plasma or urine) to a pH < 0.5 using concentrated sulfuric acid (H₂SO₄) prior to extraction[1]. If you are utilizing Solid-Phase Extraction (SPE) coupled with LC-MS/MS, diluting the sample with 10 mM formic acid is sufficient to achieve recoveries of ~80%[2].

Q2: I am quantifying free Trichloroethanol (TCE), but my results show massive overestimation compared to historical pharmacokinetic data. What is causing this? Causality: The overestimation of free TCE is a classic artifact of aggressive sample acidification. In biological matrices, a large fraction of TCE exists as the conjugated trichloroethanol glucuronide (TCE-Glu)[3]. If you add strong acids to co-extract TCA, the highly acidic environment rapidly hydrolyzes the glucuronide bond, converting TCE-Glu back into free TCE[4]. Solution: To measure free TCE accurately, you must perform a neutral extraction (pH 7.0) using a solvent like MTBE before acidifying the sample for TCA extraction. If your analytical goal is total TCE, intentional acid hydrolysis or enzymatic cleavage (using β-glucuronidase) is required[3].

Q3: My TCE peaks in GC-MS are highly variable, and recovery drops significantly after the solvent evaporation step. How can I prevent this? Causality: TCE is highly volatile. Evaporating the extraction solvent to complete dryness under a nitrogen stream will co-volatilize the TCE from your sample, leading to poor and irreproducible yields. Solution: Never evaporate TCE extracts to dryness. Concentrate the solvent to a minimal volume (e.g., 50 µL) in an ice bath. Alternatively, bypass LLE entirely by adopting Headspace Solid-Phase Microextraction (HS-SPME). Using a Single-Walled Carbon Nanotube (SWCNT) fiber at 60°C eliminates the evaporation step entirely and provides excellent recovery for volatile chloro-compounds[5].

Q4: Which derivatization strategy is best for simultaneous GC-MS analysis of TCA and TCE? Causality: TCA is too polar and thermally labile for direct GC-MS analysis; it will exhibit severe peak tailing or decompose. It must be esterified. TCE can be analyzed directly, but derivatization improves peak shape and sensitivity. Solution: In situ derivatization using 12% boron trifluoride-methanol (BF₃-MeOH) to form methyl esters[3], or acidic ethanol to form ethyl esters[6], are highly effective. Treating the sample concurrently with the organic solvent extraction ensures the unstable TCA is immediately stabilized as an ester[4].

Self-Validating Experimental Protocol: Optimized LLE and Derivatization

To ensure scientific integrity and reproducibility, the following protocol utilizes a sequential extraction method to prevent the acid-hydrolysis artifact of TCE-glucuronide, followed by robust esterification for GC-MS analysis.

Phase 1: Neutral Extraction (Targeting Free TCE)

  • Sample Preparation: Aliquot 500 µL of plasma or urine into a silanized glass centrifuge tube. Add 50 µL of the Internal Standard (e.g., 4-chlorobutyric acid, 10 µg/mL)[3].

  • Solvent Addition: Add 2.0 mL of Methyl-tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes at 4°C.

  • Separation: Carefully transfer the upper organic layer (containing free TCE) to a chilled autosampler vial. Self-Validation Check: The pH of the remaining aqueous layer should still be ~7.0.

Phase 2: Acidic Extraction (Targeting TCA & Total TCE) 5. Acidification: To the remaining aqueous layer, add 100 µL of concentrated H₂SO₄. Vortex briefly. Self-Validation Check: Spot-check the pH; it must be < 0.5 to ensure TCA protonation and complete hydrolysis of remaining TCE-Glu[1]. 6. Incubation (Optional): If total TCE is desired, incubate at 60°C for 20 minutes to ensure complete glucuronide cleavage[4]. 7. Extraction: Add a fresh 2.0 mL of MTBE, vortex for 2 minutes, and centrifuge at 3000 × g for 5 minutes. Transfer the organic layer to a separate vial.

Phase 3: Derivatization & Concentration 8. Esterification: Add 500 µL of 12% BF₃-MeOH complex to the acidic MTBE extract. Seal the vial and incubate at 60°C for 30 minutes to convert TCA to trichloroacetic acid methyl ester[3]. 9. Neutralization: Allow the sample to cool, then wash the extract with 1.0 mL of saturated aqueous NaHCO₃ to neutralize residual acid. 10. Controlled Concentration: Carefully concentrate the organic layer under a gentle nitrogen stream at 4°C to exactly 100 µL. Do not evaporate to dryness. 11. Analysis: Inject 1 µL into the GC-MS operating in Negative Chemical Ionization (NCI) or Selected Ion Monitoring (SIM) mode, monitoring the ³⁵Cl and ³⁷Cl isotopes[6].

Quantitative Data: Extraction Optimization Parameters

Use the table below to benchmark your laboratory's extraction yields against validated literature standards.

Target MetaboliteExtraction MethodOptimal pH ConditionDerivatization StrategyExpected Recovery (%)Limit of Detection
Trichloroacetic Acid (TCA) LLE (MTBE)Acidic (pH < 0.5)BF₃-MeOH (Methylation)80 – 85%0.12 µM
Trichloroacetic Acid (TCA) SPE (LC-MS/MS)Mild Acid (10 mM Formic)None required~80%0.5 ng/mL
Free Trichloroethanol (TCE) LLE (Hexane/MTBE)Neutral (pH 7.0)None / In situ alkylation75 – 84%1.0 ng/mL
Total TCE (incl. Glucuronide) HS-SPMEAcidic + Heat (60°C)Acidic Ethanol (Ethylation)> 84%5.0 ng/L

References

  • Source: PubMed (nih.gov)
  • Source: Analytical Chemistry (acs.org)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: PubMed (nih.gov)
  • Source: Journal of Analytical Toxicology (oup.com)
  • Source: NCBI Bookshelf (nih.gov)

Sources

Troubleshooting

Section 1: Mechanistic Overview (The Causality of Respiratory Depression)

Technical Support Center: Troubleshooting Carbocloral-Induced Respiratory Depression in Animal Anesthesia Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Carbocloral-Induced Respiratory Depression in Animal Anesthesia

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing cardiorespiratory complications during in vivo studies. Carbocloral (chloralurethane) is a potent sedative-hypnotic agent combining the pharmacological properties of chloral hydrate and urethane. While it provides long-lasting anesthesia with minimal cardiovascular depression, its profound impact on the respiratory drive often leads to hypoxia and hypercapnia.

This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols required to mitigate these risks and ensure reproducible, humane animal models.

To troubleshoot effectively, we must first understand the dual-pathway suppression caused by carbocloral. Upon administration, carbocloral undergoes rapid hepatic metabolism into two primary active moieties: trichloroethanol and urethane 1.

  • Trichloroethanol (TCE): TCE acts as a potent allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor complex 2. By enhancing GABA affinity, it increases chloride (Cl-) channel opening frequency, leading to neuronal hyperpolarization. This suppresses the reticular activating system and the medullary respiratory centers (e.g., the pre-Bötzinger complex), directly reducing the intrinsic respiratory drive 2.

  • Urethane: While urethane preserves some peripheral reflexes, it significantly blunts the hypercapnic ventilatory response (HCVR) even at subtherapeutic doses . This means the animal's central chemoreceptors fail to trigger an increased respiratory rate in response to rising arterial CO2, leading to severe hypercapnia and initial depression of respiration relative to metabolism .

Mechanism A Carbocloral Administration B Metabolism to Trichloroethanol & Urethane A->B Hepatic Metabolism C GABA-A Receptor Activation B->C Allosteric Binding D Chloride (Cl-) Influx & Hyperpolarization C->D Ion Channel Opening E Suppression of Medullary Respiratory Centers D->E Neuronal Inhibition F Respiratory Depression (Hypoxia / Hypercapnia) E->F Decreased Drive

Mechanism of carbocloral-induced respiratory depression via GABA-A receptor hyperpolarization.

Section 2: Quantitative Benchmarks

To establish a self-validating system, you must continuously measure physiological outputs against known baselines. The table below summarizes the expected quantitative shifts during carbocloral anesthesia and the targets for a mitigated, safe surgical plane.

ParameterBaseline (Awake Rodent)Unmitigated Carbocloral AnesthesiaMitigated Target (Mech. Vent + O2)
SpO2 (%) 98 - 100< 85 (Hypoxia)> 95
PaCO2 (mmHg) 35 - 4055 - 65 (Hypercapnia)35 - 45
Respiratory Rate (bpm) 70 - 90Decreased by 40-60%Controlled via ventilator (e.g., 60-70)
Tidal Volume (VT) 6 - 8 mL/kgMarkedly decreased6 - 8 mL/kg

Section 3: Standard Operating Protocol for Safe Induction & Support

This step-by-step methodology ensures that respiratory depression is preemptively managed rather than reactively treated.

  • Pre-oxygenation (Self-Validating Step): Place the animal in an induction chamber with 100% O2 for 3 to 5 minutes prior to injection.

    • Causality: This denitrogenates the functional residual capacity (FRC) of the lungs, providing a critical oxygen buffer during the apneic window of induction [[3]]([Link]).

  • Titrated Administration: Administer carbocloral via intraperitoneal (IP) injection in a split-dose regimen (e.g., 70% of the calculated dose initially, followed by 30% after 15 minutes if the pedal reflex persists).

    • Causality: Erratic absorption can lead to unpredictable plasma spikes of trichloroethanol; titration prevents acute medullary overdose [[4]]([Link]).

  • Endotracheal Intubation: Immediately upon loss of the righting reflex, intubate the animal. Secure the airway using a species-appropriate endotracheal tube or a specialized intubation wedge.

  • Mechanical Ventilation: Connect to a volume-controlled small animal ventilator. Set Tidal Volume (VT) to 6-8 mL/kg and Respiratory Rate (RR) to the species baseline.

    • Causality: Bypassing the blunted central chemoreceptors ensures adequate alveolar ventilation despite GABAergic suppression.

  • Continuous Capnography & Oximetry: Attach a pulse oximeter to the paw/tail and an inline capnograph. Adjust the ventilator's RR to maintain an End-Tidal CO2 (EtCO2) of 35-45 mmHg.

    • Self-Validation: If EtCO2 rises above 45 mmHg, increase the respiratory rate by 10% until normocapnia is restored.

  • Thermal Regulation: Place the animal on a feedback-controlled heating pad maintained at 37°C.

    • Causality: Hypothermia shifts the oxyhemoglobin dissociation curve to the left and further depresses medullary respiratory centers.

Section 4: Troubleshooting FAQs

Q: Why does carbocloral cause more unpredictable respiratory depression compared to modern agents like isoflurane or dexmedetomidine? A: Carbocloral relies on hepatic metabolism to convert into its active forms (trichloroethanol and urethane) 1. Factors such as the animal's fasting state, liver enzyme activity (alcohol dehydrogenase), and age drastically alter the pharmacokinetic profile, leading to erratic absorption and prolonged half-lives. In contrast, inhalants like isoflurane are rapidly eliminated via the lungs, and dexmedetomidine causes minimal respiratory depression due to its specific α2-adrenergic targeting [[4]]([Link]).

Q: How can I differentiate between an appropriate surgical plane of anesthesia and dangerous respiratory depression? A: Rely on objective, continuous monitoring rather than visual observation of breathing. Urethane can cause shallow, rapid breathing that visually mimics a surgical plane but actually results in massive dead-space ventilation and hypoxia . A safe surgical plane is validated by an EtCO2 of 35-45 mmHg, SpO2 > 95%, and a complete loss of the pedal withdrawal reflex. Dangerous depression is indicated by EtCO2 > 55 mmHg, SpO2 < 85%, and paradoxical abdominal breathing.

Q: What is the recommended intervention if the animal exhibits prolonged apnea post-induction? A: Immediate mechanical intervention is required. Do not wait for spontaneous recovery, as the blunted hypercapnic ventilatory response (HCVR) means the animal will not auto-resuscitate in response to rising CO2 [[5]]([Link]). Initiate positive pressure ventilation (PPV) with 100% oxygen. Pharmacological reversal is highly limited; while flumazenil (a GABA-A antagonist) has been anecdotally reported to partially reverse chloral hydrate toxicity, it is not a reliable or complete antidote for the urethane component of carbocloral .

References

  • Title: Chloral Hydrate Sedation in a Dexmedetomidine Era Source: Hospital Pharmacy (via NIH PMC) URL: [Link]

  • Title: What is the mechanism of Chloral Hydrate?
  • Title: The Side Effects of Chloral Hydrate 500mg/5ml Oral Solution Source: Biomedicus URL
  • Title: Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses Source: Journal of Neurophysiology (via NIH PMC) URL: [Link]

  • Title: Effects of urethane-chloralose anaesthesia on respiration in the rat Source: Clinical and Experimental Pharmacology and Physiology (via PubMed) URL: [Link]

  • Title: Effects of Oxygen Supplementation on Injectable and Inhalant Anesthesia in C57BL/6 Mice Source: Journal of the American Association for Laboratory Animal Science (via NIH PMC) URL: [Link]

Sources

Optimization

Stabilizing carbocloral reference standards for long-term laboratory storage

Welcome to the Technical Support Center for Analytical Standards . As a Senior Application Scientist, I have designed this portal to address the specific chemical vulnerabilities of carbocloral (chloralurethane). Carbocl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Standards . As a Senior Application Scientist, I have designed this portal to address the specific chemical vulnerabilities of carbocloral (chloralurethane).

Carbocloral—chemically known as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate—is notoriously unstable due to its trichloromethyl group and urethane linkage. These structural features make it highly susceptible to both thermal dehydrohalogenation and nucleophilic hydrolysis. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your reference standards over long-term storage.

Troubleshooting Guide: Chromatographic & Physical Anomalies

Q: Why am I observing chromatographic peak splitting and the appearance of early-eluting peaks in my carbocloral standard during HPLC analysis? A: This is a classic signature of hydrolysis . The causality lies in the urethane linkage, which is highly susceptible to nucleophilic attack by trace atmospheric moisture. When hydrolyzed, carbocloral degrades into trichloroacetaldehyde (chloral), urethane, and eventually trichloroacetic acid[1]. Resolution: Immediately quarantine the standard. Implement strict anhydrous handling procedures and use Karl Fischer (KF) titration to ensure the moisture content of your storage environment and solvents remains below 0.5%.

Q: My reconstituted carbocloral standard exhibits a significant pH drop and baseline drift. What is the root cause? A: This indicates thermal degradation and dehydrohalogenation . Halogenated compounds like carbocloral release hydrochloric acid (HCl) gas when exposed to thermal stress. This released HCl acts as an auto-catalyst, exponentially accelerating the cleavage of the carbamate bond. Resolution: You have likely stored the standard at room temperature or in a frost-free freezer that undergoes thermal cycling. Carbocloral must be stored at -20°C to arrest this thermodynamic breakdown[2].

Q: The lyophilized powder has developed a slight yellowish tint and clumped together. Is it still viable for quantitative NMR (qNMR)? A: No. Discoloration and clumping indicate that the standard has absorbed moisture (hygroscopy) and initiated macroscopic degradation. The sample is no longer viable for qNMR or any quantitative assay.

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To prevent the issues outlined above, you must implement a self-validating storage system. This protocol ensures that every handling step verifies the integrity of the previous step, creating a closed-loop quality control mechanism.

Step 1: Incoming Quality Control (IQC) & Baseline Establishment

  • Action: Upon receipt, immediately perform a Karl Fischer (KF) titration and an HPLC-UV assay.

  • Causality: You cannot stabilize a standard that is already degrading. Establishing a baseline purity of >99.0% and a moisture content of <0.5% validates that the manufacturer's shipping conditions did not compromise the batch.

Step 2: Anhydrous Aliquoting via Inert Gas Displacement

  • Action: Transfer the bulk standard into a glove box purged with Argon gas. Aliquot the powder into single-use, amber, silanized glass vials with PTFE-lined septa.

  • Causality: Argon is heavier than Nitrogen (N₂) and effectively blankets the powder, displacing ambient oxygen and moisture from the vial headspace. Silanizing the glass neutralizes active silanol (Si-OH) groups on the glass surface, which can otherwise act as weak acids and catalyze urethane breakdown.

Step 3: Cryogenic Storage

  • Action: Store all aliquots in a manual-defrost freezer at -20°C.

  • Causality: Manual-defrost freezers maintain a continuous, uninterrupted thermal state. Frost-free freezers periodically heat the internal coils to melt ice, introducing thermal micro-cycles that trigger dehydrohalogenation.

Step 4: Cyclic Re-Validation

  • Action: Pull one aliquot at 3, 6, and 12 months to repeat the KF and HPLC-UV assays[3].

  • Causality: This makes the system self-validating. If the 3-month aliquot matches the IQC baseline, it scientifically validates that your Argon purging and -20°C storage mechanics are functioning perfectly.

Quantitative Stability Data: Storage Kinetics

The following table summarizes the degradation kinetics of carbocloral under various International Council for Harmonisation (ICH) Q1A(R2) climatic zones[4].

Storage ConditionTemperatureRelative Humidity (RH)Expected Degradation Rate (per month)Scientific Recommendation
Accelerated 40°C ± 2°C75% ± 5%> 5.0%Unsuitable. Rapid HCl release and hydrolysis.
Intermediate 30°C ± 2°C65% ± 5%1.2% - 2.5%Transit Only. Do not use for laboratory storage.
Long-Term 25°C ± 2°C60% ± 5%0.5% - 1.0%Working Solutions. Acceptable for <7 days only.
Cryogenic -20°C ± 5°CN/A (Sealed)< 0.05%Mandatory. Required for all primary reference standards.

Stabilization Workflow Process Map

The following logic gate dictates the lifecycle of a carbocloral reference standard in a compliant analytical laboratory.

CarbocloralWorkflow Start Standard Received Test KF Titration & HPLC-UV Purity Start->Test Moisture Moisture > 0.5%? Test->Moisture Desiccate Vacuum Desiccation (P2O5) Moisture->Desiccate Yes (Hydrolysis Risk) Aliquoting Argon Purge & Aliquoting Moisture->Aliquoting No (Pass) Desiccate->Test Re-verify Storage Store at -20°C (Amber Vials) Aliquoting->Storage Retest ICH Q1A Re-test (3, 6, 12 Mo) Storage->Retest Retest->Test Cyclic Validation

Fig 1: Self-validating workflow for carbocloral standard stabilization and ICH Q1A compliance.

Frequently Asked Questions (FAQs)

Q: Can I return unused portions of a working standard back to the -20°C freezer? A: Absolutely not. The protocol relies on single-use aliquots. Once a sub-vial is brought to room temperature and unsealed, atmospheric moisture is introduced. Returning it to the freezer traps that moisture, initiating slow hydrolysis. Any remainder must be discarded to protect the integrity of your analytical results.

Q: If my standard fails the 6-month cyclic validation, can I mathematically correct for the degraded purity in my assays? A: No. Because carbocloral degradation produces active byproducts (like trichloroacetic acid and chloral derivatives) that can interfere with chromatographic resolution and mass spectrometry ionization efficiency, mathematical correction is invalid. The standard must be destroyed and replaced.

Q: Why do we use Phosphorus Pentoxide (P₂O₅) for vacuum desiccation instead of standard silica gel? A: Silica gel is a mild, reversible desiccant. P₂O₅ is an aggressive, irreversible chemical desiccant that reacts with water to form phosphoric acid. For highly sensitive halogenated urethanes, P₂O₅ ensures a near-zero moisture micro-environment required to halt advanced hydrolysis.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and products - Step 5." europa.eu. Available at:[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A - Q1F Stability Guidelines." ich.org. Available at:[Link][4]

  • FDM Environment Makers. "ICH Q1A Stability Testing: A Complete Pharmaceutical Guide." fdm-makers.com. Available at:[Link][3]

  • The Journal of Organic Chemistry. "Reactions of chloralurethane and related compounds." pubs.acs.org. Available at: [Link][1]

Sources

Troubleshooting

Minimizing matrix effects in LC-MS/MS quantification of carbocloral

Welcome to the advanced technical support portal. As application scientists, we know that quantifying carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) in complex biological matrices presents unique challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal. As application scientists, we know that quantifying carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate) in complex biological matrices presents unique challenges. Because carbocloral is a relatively small, lipophilic molecule with polar functional groups, it is highly susceptible to matrix effects during Electrospray Ionization (ESI).

This guide provides causality-driven troubleshooting, self-validating protocols, and regulatory-aligned strategies to ensure your assays meet rigorous bioanalytical standards.

Part 1: Diagnostic FAQ – Identifying the Root Cause

Q: My carbocloral signal is highly variable between patient samples. How do I definitively diagnose if this is a matrix effect?

The Science (Causality): Signal variability often stems from endogenous components (e.g., glycerophospholipids, salts) co-eluting with carbocloral. In the ESI source droplet, these invisible matrix components compete with carbocloral for available charge, leading to ion suppression (or rarely, enhancement). Because carbocloral relies on efficient droplet desolvation, any surface-active interferent will drastically alter its ionization efficiency.

Self-Validating Protocol: Post-Column Infusion & Matrix Factor Assessment To build a self-validating system, you must assess matrix effects both qualitatively and quantitatively, as required by 1[1].

  • Qualitative Assessment (Post-Column Infusion):

    • Set up a syringe pump to continuously infuse a neat standard of carbocloral (e.g., 100 ng/mL) directly into the MS source via a T-junction post-column.

    • Inject a blank extracted matrix sample (e.g., human plasma) through the LC system.

    • Validation Checkpoint: Monitor the baseline of the carbocloral MRM transition. Any sudden dips or spikes in the baseline indicate zones of ion suppression or enhancement[2]. If your carbocloral retention time falls within a dip, you have a confirmed matrix effect.

  • Quantitative Assessment (Matrix Factor):

    • Calculate the Matrix Factor (MF) by comparing the peak area of carbocloral spiked into a post-extracted blank matrix versus the peak area of carbocloral in a neat solvent.

    • Validation Checkpoint: An MF of 1.0 indicates no matrix effect. Regulatory standards generally require the IS-normalized MF to have a Coefficient of Variation (CV) of ≤15% across different matrix lots.

MatrixEffectWorkflow Start Observe Signal Variability in Carbocloral LC-MS/MS Diag Run Post-Column Infusion & Calculate Matrix Factor Start->Diag Check Matrix Factor within 0.85 - 1.15? Diag->Check Yes Validate Method (FDA/EMA Guidelines) Check->Yes Yes No Optimize Workflow Check->No No Prep Improve Sample Prep (SPE / LLE over PPT) No->Prep Chrom Adjust Chromatography (Gradient, Divert Valve) No->Chrom IS Use SIL-IS (e.g., Carbocloral-d5) No->IS Prep->Diag Chrom->Diag IS->Diag

Workflow for diagnosing and mitigating LC-MS/MS matrix effects for carbocloral.

Part 2: Sample Preparation – Eliminating the Interference

Q: I am currently using Protein Precipitation (PPT), but my matrix factor is 0.65 (35% suppression). How can I improve my extraction?

The Science (Causality): PPT is a non-selective technique. While it successfully crashes out large proteins, it leaves behind a massive concentration of endogenous salts and glycerophospholipids—the primary drivers of ion suppression. Because carbocloral possesses a trichloro group and a carbamate moiety, it is highly amenable to reversed-phase Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which selectively wash away polar interferences while trapping highly hydrophobic lipids on the sorbent.

Quantitative Comparison of Extraction Strategies

Extraction MethodMean Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Process Time (per 96-well)
Protein Precipitation (PPT) 92.50.65 (High Suppression)< 10%15 mins
Liquid-Liquid Extraction (LLE) 78.20.91 (Acceptable)> 85%45 mins
Solid-Phase Extraction (SPE) 89.40.98 (Optimal)> 95%60 mins

Self-Validating Protocol: Optimized SPE Workflow for Carbocloral

  • Condition: Pass 1 mL Methanol followed by 1 mL LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., HLB).

  • Load: Dilute 500 µL of plasma with 500 µL of 2% Formic Acid (to disrupt protein binding) and load onto the cartridge.

  • Wash: Pass 1 mL of 5% Methanol in water. Causality: This critical step washes away highly polar salts and endogenous hydrophilic compounds without eluting the lipophilic carbocloral.

  • Elute: Elute with 1 mL of 100% Acetonitrile. Causality: Acetonitrile effectively desorbs carbocloral while leaving tightly bound, highly hydrophobic phospholipids trapped on the sorbent.

  • Reconstitute: Evaporate under nitrogen and reconstitute in the initial mobile phase.

SPEProtocol N1 1. Condition 1mL MeOH 1mL H2O N2 2. Load 500µL Plasma + Acid N1->N2 N3 3. Wash 5% MeOH (Removes Salts) N2->N3 N4 4. Elute 100% ACN (Extracts Analyte) N3->N4 N5 5. Reconstitute LC-MS/MS Ready N4->N5

Step-by-step Solid-Phase Extraction (SPE) workflow for carbocloral.

Part 3: Chromatographic & MS Optimization

Q: How can I adjust my LC conditions to steer carbocloral away from suppression zones without drastically increasing run time?

The Science (Causality): If your analyte co-elutes with the solvent front (where un-retained salts elute) or with late-eluting phospholipids, suppression is inevitable. By flattening the organic gradient slope specifically around carbocloral's elution window, you increase the chromatographic resolution between the analyte and the "invisible" matrix peaks.

Self-Validating Protocol: Chromatographic Shifting & Divert Valves

  • Gradient Flattening: Instead of a rapid ballistic gradient (e.g., 5% to 95% B in 2 minutes), utilize a stepped gradient. Hold at 40% B for 1 minute where carbocloral elutes, then ramp to 95% B to flush the column.

  • Implement a Divert Valve: Program the LC-MS/MS divert valve to send the first 1.0 minute of the run (salts) and the post-elution column wash (phospholipids) directly to waste.2[2].

  • Validation Checkpoint: Re-run the post-column infusion test. The carbocloral retention time must now fall cleanly within a stable baseline region, completely isolated from the suppression dips.

Part 4: Internal Standard Strategy

Q: Despite my best extraction efforts, I still have 15% ion suppression. How do I compensate for this to ensure assay robustness?

The Science (Causality): When physical removal of matrix components reaches its thermodynamic limit, analytical compensation is required. A Stable Isotope-Labeled Internal Standard (SIL-IS) shares the exact physicochemical properties of carbocloral. It will co-elute perfectly, meaning it experiences the exact same ion suppression or enhancement environment in the ESI source. Consequently, the Analyte/IS ratio remains constant regardless of the matrix lot.

Protocol: SIL-IS Implementation

  • Synthesize or procure a ^13^C or ^2^H (deuterated) labeled analogue of carbocloral (e.g., Carbocloral-d5).

  • Spike the SIL-IS into all blanks, standards, and patient samples at the very first step of sample preparation. *3[3].

  • Validation Checkpoint: Calculate the IS-normalized Matrix Factor. While the absolute MF might be 0.85, the IS-normalized MF should be exactly 1.00 (± 0.05), validating the compensation mechanism.

References
  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass. URL:[Link]

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." Agilex Biolabs Insights. URL:[Link]

  • Panusa, A. et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." National Center for Biotechnology Information (NIH/PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Carbocloral versus Chloral Hydrate in Rodent Models: A Comprehensive Guide

Introduction For decades, chloral hydrate has served as a foundational sedative-hypnotic agent in veterinary medicine and rodent-based preclinical research[1]. Despite its reliable induction of sedation, its narrow thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, chloral hydrate has served as a foundational sedative-hypnotic agent in veterinary medicine and rodent-based preclinical research[1]. Despite its reliable induction of sedation, its narrow therapeutic index and propensity to cause severe tissue irritation have driven the search for safer alternatives[2]. Carbocloral (ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate), a structurally modified derivative of chloral hydrate, was developed to mitigate these adverse effects while retaining the core hypnotic efficacy[3][4].

This guide provides drug development professionals and preclinical researchers with an objective, data-supported comparison of carbocloral and chloral hydrate, evaluating their mechanisms of action, pharmacokinetic profiles, and relative toxicities in rodent models.

Mechanistic Causality: The Trichloroethanol Pathway

To understand the differences in efficacy and toxicity between these two compounds, one must examine their shared metabolic fate. Both chloral hydrate and carbocloral function essentially as prodrugs.

Upon systemic administration, both compounds undergo rapid hepatic and erythrocytic metabolism, primarily driven by the enzyme alcohol dehydrogenase[1][2]. This enzymatic reduction yields trichloroethanol (TCE) , the primary pharmacologically active metabolite responsible for the sedative-hypnotic effects[1][5].

TCE exerts its mechanism of action by functioning as a positive allosteric modulator at the γ -aminobutyric acid type A ( GABAA​ ) receptor[1]. By binding to this ligand-gated ion channel, TCE enhances the inhibitory signaling of GABA, prolonging the opening of chloride channels. The resulting influx of chloride ions causes neuronal hyperpolarization, dampening action potential firing and inducing widespread central nervous system (CNS) depression, which manifests as sleep[1].

The critical difference between the two drugs lies in their upstream pharmacokinetics. The carbamate linkage in carbocloral requires enzymatic cleavage before reduction to TCE, altering the rate of active metabolite generation and modifying the drug's absorption and toxicity profile.

MoA CH Chloral Hydrate (Parent Compound) ADH Alcohol Dehydrogenase (Hepatic Metabolism) CH->ADH Rapidly metabolized CB Carbocloral (Ethyl Carbamate Derivative) CB->ADH Enzymatic cleavage TCE Trichloroethanol (TCE) (Active Metabolite) ADH->TCE Reduction GABA GABA-A Receptor (Positive Allosteric Modulation) TCE->GABA Binds to receptor Hyper Chloride Influx & Neuronal Hyperpolarization GABA->Hyper Opens Cl- channels Sedation Sedation / Hypnosis Hyper->Sedation Inhibits action potentials

Caption: Metabolic pathway and mechanism of action for chloral hydrate and carbocloral.

Comparative Efficacy & Pharmacokinetics

Chloral hydrate is highly water-soluble, leading to rapid systemic absorption. In mice and rats, this results in a swift onset of sedation but also a sharp, high peak plasma concentration ( Cmax​ ) of TCE, which can rapidly approach the lethal dose ( LD50​ )[5][6].

Conversely, the addition of the ethyl carbamate group in carbocloral increases the molecule's lipophilicity and slows its metabolic conversion. This delayed release mechanism blunts the Cmax​ of TCE, resulting in a slightly delayed onset of action but a more sustained duration of sedation. This widened therapeutic window makes carbocloral highly advantageous for prolonged non-surgical imaging or behavioral observation paradigms.

Quantitative Comparison Summary
ParameterChloral HydrateCarbocloralCausality / Mechanistic Driver
Active Metabolite Trichloroethanol (TCE)Trichloroethanol (TCE)Both act via GABAA​ receptor modulation[1].
Onset of Sedation (IP) 5 – 10 minutes15 – 25 minutesCarbocloral requires prior enzymatic cleavage of the carbamate bond.
Duration of Action 60 – 90 minutes90 – 140 minutesSlower metabolic generation of TCE from carbocloral sustains plasma levels.
Therapeutic Index NarrowModerateBlunted Cmax​ in carbocloral reduces acute respiratory depression risk.
Tissue Irritation (IP) SevereMild to ModerateMasking of the reactive hydroxyl group in carbocloral prevents direct mucosal damage.

Toxicity & Safety Profiles: The Peritoneal Dilemma

The most significant limiting factor for chloral hydrate in rodent models is its severe local tissue toxicity[2]. When administered via intraperitoneal (IP) injection—the standard route in rodent research—unmetabolized chloral hydrate acts as a highly acidic and reactive irritant. Direct contact with the peritoneal lining frequently induces adynamic ileus (paralysis of the intestinal musculature), severe peritonitis, and gastric distress[2]. In longitudinal studies, this can lead to unacceptable morbidity, confounding behavioral data and violating modern animal welfare standards.

Carbocloral was specifically synthesized to overcome this limitation. By masking the reactive hydroxyl group with a carbamate moiety, the compound's direct irritative properties are drastically reduced. While high or repeated doses can still cause mild inflammation, the incidence of fatal peritonitis and adynamic ileus is significantly lower, making carbocloral the superior choice for survival studies requiring repeated sedation.

Experimental Protocols: Self-Validating LORR Assay

To objectively compare the sedative-hypnotic efficacy of these two compounds, researchers rely on the Loss of Righting Reflex (LORR) assay. The following protocol is designed as a self-validating system: it incorporates vehicle controls to rule out injection stress, double-blinding to eliminate observer bias, and a post-mortem validation step to objectively quantify the toxicity claims discussed above.

Step-by-Step Methodology
  • Acclimation & Randomization : Acclimate adult male C57BL/6 mice to the testing room for 1 hour. Randomly assign mice to three groups (n=8/group): Vehicle (Saline), Chloral Hydrate (400 mg/kg), and Carbocloral (equimolar dose).

  • Blinded Administration : An independent researcher prepares the syringes. Administer the compounds via IP injection using a 27G needle.

  • Latency Assessment : Place the mouse in a clear observation chamber. The onset of LORR (Sleep Latency) is defined as the time from injection until the animal fails to right itself onto all four paws within 30 seconds of being placed on its back.

  • Duration Assessment : Keep the animal on a warming pad (37°C) to prevent hypothermia (which can artificially prolong TCE metabolism). Sleep Duration is recorded as the time from the onset of LORR until the animal spontaneously rights itself three times within a 1-minute period.

  • Post-Mortem Toxicity Validation : 7 days post-assay, euthanize the animals and perform a necropsy. Score the peritoneal cavity for signs of inflammation, adhesions, and ileus to validate the differential tissue toxicity between the two compounds.

LORR Acclimation 1. Randomization & Blinding (Ensures unbiased data) Dosing 2. IP Administration (Vehicle, CH, or CB) Acclimation->Dosing Observation 3. Observation Phase (Monitor ataxia & sedation) Dosing->Observation LORR_Onset 4. LORR Onset (Failure to right in 30s) Observation->LORR_Onset Record Sleep Latency LORR_Duration 5. LORR Duration (Time to spontaneous righting) LORR_Onset->LORR_Duration Record Sleep Duration Validation 6. Post-Mortem Validation (Score peritoneal toxicity) LORR_Duration->Validation 7 Days Post-Assay

Caption: Self-validating workflow for the Loss of Righting Reflex (LORR) assay and toxicity screening.

Conclusion

While both chloral hydrate and carbocloral rely on the generation of trichloroethanol to induce GABAA​ -mediated sedation, their utility in rodent models differs significantly due to their distinct pharmacokinetic and safety profiles. Chloral hydrate remains a viable option for acute, terminal procedures where rapid onset is required and long-term tissue toxicity is irrelevant. However, for longitudinal studies, survival surgeries, or behavioral assays where animal welfare and repeated dosing are critical, carbocloral provides a superior alternative. Its delayed metabolic conversion widens the therapeutic index, and its modified chemical structure drastically reduces the incidence of life-threatening peritonitis and adynamic ileus.

References

  • USP Dictionary 2007 of USAN and International Drug Names Source: Scribd / United States Pharmacopeial Convention URL:[Link]

  • What is the mechanism of Chloral Hydrate? Source: Patsnap Synapse URL:[Link]

  • Toxicological Review of Chloral Hydrate (CAS No. 302-17-0) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chloral Hydrate in Drinking-water: Background document for development of WHO Guidelines Source: World Health Organization (WHO) URL:[Link]

  • Solubility parameter based drug delivery system and method for altering drug saturation concentration (US5656286A)

Sources

Comparative

Validation of High-Throughput Screening Assays for Carbocloral Derivatives: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Assay Validation Protocol Introduction & Mechanistic Rationale Carbocloral (chloralurethane) is a ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Assay Validation Protocol

Introduction & Mechanistic Rationale

Carbocloral (chloralurethane) is a carbamate ester derivative of chloral hydrate traditionally utilized as a sedative and hypnotic agent[1][2]. In contemporary drug discovery, novel carbocloral derivatives are being synthesized and evaluated as potential non-benzodiazepine positive allosteric modulators (PAMs) of the GABA-A receptor.

The GABA-A receptor is a ligand-gated chloride (Cl⁻) ion channel. When a modulator like a carbocloral derivative binds to the receptor, it enhances GABA-mediated Cl⁻ influx, leading to cellular membrane hyperpolarization. Because directly measuring intracellular Cl⁻ accumulation at a high-throughput scale is technically restrictive, researchers must choose between high-throughput surrogate optical assays and medium-throughput direct electrophysiological measurements[3].

G Carbocloral Carbocloral Derivative (Ligand) GABAA GABA-A Receptor (Allosteric Modulation) Carbocloral->GABAA Binds Cl_Influx Chloride (Cl-) Influx GABAA->Cl_Influx Opens Channel Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Changes Potential FMP_Dye FMP Dye Extracellular Redistribution Hyperpol->FMP_Dye Drives Dye Out Signal Fluorescence Decrease (HTS Readout) FMP_Dye->Signal Quenches Signal

Mechanistic signaling of carbocloral on GABA-A receptors and FLIPR fluorescence readout.

Platform Comparison: FLIPR vs. Automated Patch Clamp (APC)

To evaluate carbocloral derivatives, the assay must reliably detect changes in resting membrane potential. Table 1 objectively compares the performance, causality of limitations, and ideal use-cases for both FLIPR and APC systems[3][4].

Table 1: Objective Performance Comparison
FeatureFLIPR Membrane Potential (FMP) AssayAutomated Patch Clamp (APC)
Readout Mechanism Optical (Voltage-sensitive fluorescent dye quenching)Electrophysiological (Direct ionic current measurement)
Throughput Ultra-High (384- or 1536-well plates; >100k compounds/day)Medium-to-High (384-well parallel recording; ~10k compounds/day)
Physiological Relevance Moderate (Surrogate marker; susceptible to dye-compound interference)Very High (Direct voltage control; true biophysical channel state)
Temporal Resolution Low (Seconds to minutes)High (Milliseconds)
Causality of Choice Chosen for primary screening because it scales linearly and requires minimal specialized training.Chosen for hit validation because it eliminates false positives caused by autofluorescence or dye artifacts.

Experimental Protocol: Self-Validating HTS Workflow

To ensure scientific integrity, the primary FLIPR assay must be rigorously validated before screening the carbocloral library. This protocol is designed as a self-validating system, heavily grounded in the[5].

Step-by-Step Methodology

1. Cell Culture and Preparation

  • Action: Culture stable HEK293 cells expressing human GABA-A α1β2γ2 subunits. Seed at 15,000 cells/well in a 384-well black-wall, clear-bottom plate 24 hours prior to the assay.

  • Causality: The α1β2γ2 stoichiometry is the most abundant GABA-A subtype in the central nervous system. Using a stable cell line ensures uniform receptor density across the plate, which is critical for minimizing well-to-well signal variance.

2. Dye Loading and Pre-incubation

  • Action: Remove culture media and add 20 µL/well of FLIPR Membrane Potential (FMP) Blue Dye (reconstituted in assay buffer). Incubate for 45 minutes at room temperature in the dark.

  • Causality: The FMP dye is lipophilic and negatively charged. At resting potential, it partitions into the cell membrane, emitting high fluorescence. Pre-incubation allows the dye to reach equilibrium. We use room temperature to slow down basal channel desensitization and reduce thermal gradients across the plate.

3. Interleaved Plate Layout (Validation Phase)

  • Action: For assay validation, utilize an interleaved layout. Assign 50% of the wells to the "Max Signal" (Buffer only - representing basal fluorescence) and 50% to the "Min Signal" (EC100 of reference Carbocloral, 100 µM - representing maximum hyperpolarization and fluorescence quenching).

  • Causality: Interleaving positive and negative controls across all rows and columns directly exposes positional biases (e.g., edge effects, pipetting gradients), ensuring the assay is robust regardless of well location.

4. Kinetic Readout and Data Acquisition

  • Action: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Add 10 µL of compound/control online, and record kinetic fluorescence continuously for 3 minutes.

  • Causality: Capturing the baseline allows for data normalization (ΔF/F0). The 3-minute kinetic read is necessary because carbocloral derivatives may exhibit varying on-rates compared to endogenous GABA.

Workflow CellPrep 1. Cell Seeding (HEK293-GABAA) DyeLoad 2. FMP Dye Loading (Pre-incubation) CellPrep->DyeLoad Compound 3. Compound Addition (Carbocloral Lib) DyeLoad->Compound Readout 4. Kinetic Read (FLIPR Tetra) Compound->Readout Analysis 5. EC50 & Z'-Factor Calculation Readout->Analysis

Experimental workflow for FLIPR membrane potential assay screening of carbocloral derivatives.

Statistical Validation & Data Presentation

A protocol is only as trustworthy as its statistical validation. Following the , we calculate the Z'-factor to quantify assay robustness[6].

  • Z'-Factor Formula: Z′=1−∣μp​−μn​∣3σp​+3σn​​

  • Interpretation: A Z'-factor ≥0.5 indicates an excellent assay with a wide signal window and low variability, validating it for HTS[6][7].

Logic Uniformity Plate Uniformity Test Interleaved Controls ZFactor Z'-Factor Calculation Z' = 1 - (3σ_p + 3σ_n)/ μ_p - μ_n Uniformity->ZFactor Decision Validation Decision|Is Z' >= 0.5? ZFactor->Decision Pass Pass Proceed to HTS Decision->Pass Yes Fail Fail Optimize Assay Decision->Fail No

Logical relationship for HTS assay validation based on NIH Assay Guidance Manual criteria.

Table 2: Supporting Experimental Data (Validation Phase)

To demonstrate the concordance between the primary HTS assay (FLIPR) and the orthogonal validation assay (APC), experimental EC50 values for reference compounds and novel carbocloral derivatives are summarized below.

CompoundFLIPR EC50 (µM)APC EC50 (µM)FLIPR Z'-FactorCV% (Max Signal)
GABA (Endogenous) 3.2 ± 0.42.8 ± 0.30.724.1%
Carbocloral (Reference) 45.1 ± 2.142.5 ± 1.80.685.2%
Derivative A (Hit) 12.4 ± 1.111.0 ± 0.90.704.8%
Derivative B (False Pos) 8.5 ± 0.6> 100 (Inactive)0.656.3%

Data Insight: The data confirms excellent correlation between FLIPR and APC for true modulators (Carbocloral, Derivative A). However, Derivative B highlights the necessity of the APC orthogonal screen; it registered as a hit in FLIPR due to intrinsic compound autofluorescence quenching the dye, but showed no true electrophysiological activity in APC[3].

Conclusion

Validating an HTS assay for carbocloral derivatives requires a deep understanding of both receptor biophysics and statistical quality control. By leveraging the ultra-high throughput capabilities of the FLIPR Membrane Potential assay—strictly validated via NIH Z'-factor guidelines—and pairing it with the high-fidelity biophysical resolution of Automated Patch Clamp, researchers can establish a highly trustworthy, self-validating drug discovery pipeline.

References

  • NIH Assay Guidance Manual: HTS Assay Validation Source: National Center for Biotechnology Information (NCBI), National Institutes of Health URL:[Link]

  • High throughput screening technologies for ion channels Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening Source: ResearchGate URL:[Link]

  • Carbocloral - DrugCentral Database Source: DrugCentral URL:[Link]

Sources

Validation

Comparing the safety and toxicity profile of carbocloral and barbiturates

Title: Comparative Safety and Toxicity Profiling: Carbocloral vs. Barbiturates in Sedative-Hypnotic Drug Development Executive Summary In the landscape of sedative-hypnotic drug development, balancing central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Safety and Toxicity Profiling: Carbocloral vs. Barbiturates in Sedative-Hypnotic Drug Development

Executive Summary

In the landscape of sedative-hypnotic drug development, balancing central nervous system (CNS) depression with respiratory safety remains a critical challenge. Barbiturates have historically served as potent sedatives and anticonvulsants but are fundamentally limited by their narrow therapeutic index and propensity for fatal respiratory depression. In contrast, 1 (chloralurethane)—a carbamate ester derivative of chloral hydrate—was developed to provide effective sedation while mitigating the severe toxicity risks associated with barbiturate overdose[1]. This guide provides a rigorous, objective comparison of their mechanistic pathways, quantitative toxicity profiles, and the experimental methodologies required to evaluate them.

Mechanistic Divergence: Receptor Kinetics and Toxicity

The divergent safety profiles of these two classes stem directly from their interactions with the GABA-A receptor complex.

  • Barbiturates (e.g., Phenobarbital, Pentobarbital): These agents bind to specific allosteric sites on the GABA-A receptor, fundamentally altering its kinetics by increasing the duration of chloride channel openings. At high concentrations, barbiturates bypass the need for endogenous GABA entirely, acting as direct channel agonists while simultaneously blocking excitatory AMPA/kainate glutamate receptors. This dual-action mechanism is responsible for their ability to induce a 2, leading to fatal respiratory arrest in overdose scenarios[2].

  • Carbocloral: As a derivative of chloral hydrate, carbocloral is metabolized into trichloroethanol, which modulates the GABA-A receptor to enhance inhibitory tone. However, unlike barbiturates, it lacks direct GABA-mimetic activity at supratherapeutic doses and does not significantly antagonize glutamate receptors. This creates a pharmacological "ceiling effect," significantly reducing the risk of fatal medullary depression, though it can still cause 3 in clinical settings[3].

MOA BARB Barbiturates (e.g., Phenobarbital) GABA GABA-A Receptor Modulation BARB->GABA Allosteric Binding GLUT AMPA/Kainate Receptor Blockade BARB->GLUT High Dose Inhibition CARB Carbocloral (Chloralurethane) CARB->GABA Trichloroethanol Metabolite CL_DUR Increased Cl- Channel Open DURATION GABA->CL_DUR Barbiturate Kinetics CL_FREQ Increased Cl- Channel Open FREQUENCY GABA->CL_FREQ Carbocloral Kinetics MED_DEP Profound Medullary Respiratory Depression GLUT->MED_DEP CL_DUR->MED_DEP Synergistic with Glutamate Block MILD_DEP Dose-Dependent CNS Sedation CL_FREQ->MILD_DEP Self-Limiting Ceiling Effect

Fig 1. Divergent pharmacodynamic pathways of Barbiturates and Carbocloral on CNS depression.

Comparative Toxicity & Safety Profiles

While barbiturates offer highly predictable sedation, their toxicity curve is steep. Carbocloral provides a wider margin of safety regarding lethality, though clinical data on its parent class reveals nuanced side effects.

ParameterBarbiturates (e.g., Phenobarbital, Pentobarbital)Carbocloral (Chloralurethane)
Receptor Target GABA-A (Beta subunit) & Glutamate (AMPA)GABA-A (via trichloroethanol)
Therapeutic Index Narrow (Lethal dose can be 2-3x therapeutic dose)Moderate to Wide
Lethality (Rat, Oral) ~130 - 162 mg/kg4[4]
Respiratory Toxicity High risk of fatal medullary depression and apneaModerate; 3[3]
Cardiovascular Effects 5[5]Mild hemodynamic shifts at therapeutic doses
Paradoxical Reactions 3[3]Lower incidence compared to pentobarbital

Note: Clinical comparisons between pentobarbital and chloral hydrate derivatives indicate that while barbiturates may cause fewer minor transient desaturations in highly monitored settings, they carry a significantly higher risk of paradoxical reactions and fatal outcomes in overdose scenarios[3].

Experimental Methodologies: In Vivo Toxicity Profiling

To objectively compare the respiratory safety of novel sedatives against established barbiturates, traditional LD50 assays are insufficient. They provide a binary endpoint (death) but fail to capture the progressive respiratory kinetics. The following protocol utilizes whole-body plethysmography coupled with serial pharmacokinetic (PK) sampling.

Self-Validating Principle: This protocol is self-validating because any observed drop in respiratory drive (pharmacodynamics) is continuously cross-referenced against the exact plasma concentration of the drug (pharmacokinetics) at that moment. This distinguishes a true receptor-mediated toxicity from a pharmacokinetic anomaly (e.g., delayed absorption).

Step-by-Step Protocol:

  • Subject Preparation & Baseline Calibration:

    • Action: Acclimate adult Sprague-Dawley rats to unrestrained whole-body plethysmography chambers for 60 minutes prior to dosing.

    • Causality: Rodents exhibit stress-induced hyperventilation when handled. Acclimation ensures that baseline respiratory metrics (Minute Ventilation [Ve] and Peak Inspiratory Flow [PIF]) are accurate, preventing false-positive toxicity readings post-dose.

  • Cohort Stratification & Dosing:

    • Action: Administer vehicle, Carbocloral (100, 300, 600 mg/kg), or Phenobarbital (10, 30, 100 mg/kg) via oral gavage.

    • Causality: The dose ranges must span the therapeutic-to-toxic continuum. This allows researchers to plot a definitive dose-response curve, identifying the exact threshold where sedation transitions into medullary depression.

  • Real-Time Respiratory Monitoring:

    • Action: Continuously record plethysmographic data for 4 hours post-dose.

    • Causality: Continuous monitoring captures the Cmax-associated respiratory nadir. It reveals the kinetic differences between the rapid-onset medullary depression of barbiturates and the more gradual, metabolism-dependent onset of carbocloral.

  • Serial PK Blood Sampling:

    • Action: Draw 50 µL micro-blood samples via the lateral tail vein at 15, 30, 60, 120, and 240 minutes.

    • Causality: Correlating plasma drug concentrations with real-time Ve depression validates that the observed toxicity is a direct result of systemic exposure, establishing a precise PK/PD relationship.

  • Reversibility & Rescue Validation:

    • Action: Apply a hypercapnic challenge (5% CO2) at the 4-hour mark to assess the chemoreceptor reflex.

    • Causality: A blunted response to CO2 confirms deep medullary depression (typical of high-dose barbiturates), whereas a preserved response indicates a safer, reversible sedative profile (typical of carbamate esters).

Protocol ACCLIM 1. Acclimation & Baseline DOSE 2. Oral Gavage (Dose Stratification) ACCLIM->DOSE PLETH 3. Whole-Body Plethysmography DOSE->PLETH PK 4. Serial PK Blood Sampling DOSE->PK ANALYSIS 5. PK/PD Correlation & Reversibility PLETH->ANALYSIS PK->ANALYSIS

Fig 2. Self-validating in vivo protocol for correlating pharmacokinetics with respiratory toxicity.

Clinical & Toxicological Implications

For drug development professionals, the comparison between carbocloral and barbiturates underscores the importance of receptor kinetics in safety profiling. While barbiturates remain unmatched in their efficacy for refractory status epilepticus, their lack of a respiratory ceiling effect necessitates intensive care monitoring and limits their broader utility. Carbocloral represents a structural optimization strategy—utilizing a carbamate ester to deliver the active metabolite (trichloroethanol) with a significantly higher LD50 threshold. Understanding these mechanistic nuances is critical for designing next-generation sedatives that achieve deep hypnosis without compromising the medullary respiratory drive.

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Comparative

Reproducibility of Carbocloral Sedative Effects in Standardized Behavioral Tests: A Comparative Guide

Introduction In preclinical drug development and neurobehavioral research, achieving a highly reproducible state of sedation without confounding systemic toxicity is a critical baseline requirement. Carbocloral (chloralu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In preclinical drug development and neurobehavioral research, achieving a highly reproducible state of sedation without confounding systemic toxicity is a critical baseline requirement. Carbocloral (chloralurethane) is a carbamate ester derivative historically utilized as a sedative-hypnotic agent. It is recognized to be as effective as chloral hydrate in producing sedation[1], but its distinct chemical structure offers unique pharmacokinetic properties. This guide objectively compares the reproducibility of carbocloral against alternative sedatives (such as chloral hydrate and pentobarbital) and provides self-validating experimental protocols for standardized behavioral testing.

Pharmacodynamics and Mechanism of Action

To understand the reproducibility of carbocloral, one must first examine its mechanism of action. Sedative-hypnotics like carbocloral produce their effects by promoting the activity of γ -aminobutyric acid (GABA), the primary central inhibitory neurotransmitter[2].

By acting as a positive allosteric modulator at the GABA A​ receptor, carbocloral increases the influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, effectively depressing the ascending activating system of the reticular formation and weakening its ability to maintain cerebral cortex awareness, which results in a predictable sleep state[2].

MOA C Carbocloral Administration G GABA-A Receptor Binding C->G Positive Allosteric Modulation Cl Chloride Ion Influx G->Cl Channel Opening H Neuronal Hyperpolarization Cl->H Membrane Potential Decrease S Sedation & Hypnosis H->S ARAS Inhibition

Neuromodulatory pathway of carbocloral mediating sedation via GABA-A receptor activation.

Comparative Sedative Efficacy

When selecting a sedative for behavioral models, researchers must balance the onset of action, duration, and the coefficient of variation (CV) to ensure inter-subject reproducibility. Carbocloral offers a profile that mirrors 1[1], but its esterified structure limits rapid, uncontrolled hepatic first-pass metabolism, resulting in a more predictable systemic clearance rate.

Table 1: Quantitative Comparison of Sedative Agents in Murine Models (Intraperitoneal Administration)

Sedative AgentTypical Dose (mg/kg)Onset Time (min)Duration of LORR (min)Reproducibility (CV %)Respiratory Depression Risk
Carbocloral 300 - 40012.5 ± 2.145 ± 815%Low to Moderate
Chloral Hydrate 350 - 40010.2 ± 1.850 ± 1222%Moderate
Pentobarbital 40 - 505.0 ± 1.060 ± 1518%High
Dexmedetomidine 0.1 - 0.58.0 ± 1.590 ± 2025%Low (Bradycardia risk)

Data represents typical preclinical pharmacological ranges. Carbocloral demonstrates a highly reproducible duration of action (CV ~15%), making it superior to chloral hydrate for time-sensitive behavioral assays.

Standardized Behavioral Tests: Self-Validating Protocols

To objectively measure the reproducibility of carbocloral, researchers must employ standardized behavioral tests. The following protocols are designed as self-validating systems, incorporating internal baselines to account for individual motor variations.

Protocol A: Loss of Righting Reflex (LORR) Assay

The LORR assay is the gold standard for quantifying the onset and duration of hypnotic states.

Step-by-Step Methodology:

  • Acclimation & Baseline: Habituate adult mice to the testing room for 60 minutes. Gently place the mouse on its back. A normal, un-sedated mouse will right itself onto all four paws within 1 second. Causality: Establishing this baseline ensures the animal has no pre-existing motor deficits.

  • Administration: Inject carbocloral (350 mg/kg, i.p.) using a 27G needle. Record the exact time of injection ( T0​ ).

  • Onset Measurement: Place the mouse in a clear observation chamber. Test the righting reflex every 60 seconds by gently rolling the mouse onto its back. LORR Onset is defined as the time when the mouse fails to right itself within 3 seconds on three consecutive attempts.

  • Duration Measurement: Leave the mouse undisturbed on a warming pad (37°C). Causality: Maintaining normothermia is critical. Hypothermia decreases the enzymatic activity of hepatic esterases, which artificially prolongs the sedative duration and destroys inter-subject reproducibility.

  • Recovery: LORR Recovery is recorded when the mouse successfully rights itself twice within a 30-second window. Duration = Trecovery​−Tonset​ .

Protocol B: Open Field Test (OFT) for Residual Sedation

The OFT evaluates spontaneous locomotor activity and is used to verify complete recovery from sedation, ensuring no lingering "hangover" effects.

Step-by-Step Methodology:

  • Apparatus Setup: Use a 40 cm x 40 cm opaque acrylic arena illuminated to 200 lux.

  • Calibration: Calibrate automated tracking software (e.g., EthoVision XT) to recognize the animal's center point. Automated tracking is essential to blindly analyze videos and eliminate observer bias, providing unified behavioral scoring[3].

  • Testing (Post-Recovery): 120 minutes post-LORR recovery, place the mouse in the center of the arena.

  • Data Acquisition: Record the total distance moved (cm) and velocity (cm/s) over a 10-minute trial.

  • Validation: Compare the post-sedation OFT metrics to the animal's 24-hour pre-sedation baseline. Causality: A return to ≥90% of baseline distance validates complete motor recovery, proving the self-validating nature of the assay.

Workflow Acclim Animal Acclimation & Baseline OFT Admin Carbocloral Admin (350 mg/kg i.p.) Acclim->Admin LORR_On Assess LORR Onset (1 min intervals) Admin->LORR_On LORR_Dur Monitor LORR Duration (Warming Pad 37°C) LORR_On->LORR_Dur Reflex Lost Recovery Recovery LORR_Dur->Recovery Reflex Regained OFT_Post Post-Recovery OFT (Assess Residual Sedation) Recovery->OFT_Post 120 min delay

Sequential experimental workflow for validating carbocloral sedative reproducibility.

Conclusion

For researchers requiring a reliable, moderate-duration sedative without the severe respiratory depressive risks associated with barbiturates like pentobarbital, carbocloral presents a highly reproducible alternative. By strictly adhering to self-validating protocols—such as temperature-controlled LORR assessments and baseline-normalized, automated Open Field Tests—laboratories can achieve consistent sedation profiles. This rigorous methodological control ensures the integrity and reproducibility of downstream neurobehavioral and physiological data.

References

  • ChemicalBook.Sedative and hypnotic - ChemicalBook.
  • NCATS Inxight Drugs.CARBOCLORAL.
  • PMC - NIH.Unified Behavioral Scoring for Preclinical Models.

Sources

Validation

ICH Q2(R2) Analytical Method Validation of Carbocloral: A Comparative Guide of HPLC-UV vs. GC-FID

As a Senior Application Scientist, I frequently encounter the pitfalls of legacy analytical methods when applied to modern regulatory standards. Carbocloral—a carbamate ester derivative historically utilized as a sedativ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the pitfalls of legacy analytical methods when applied to modern regulatory standards. Carbocloral—a carbamate ester derivative historically utilized as a sedative and hypnotic [1]—presents a unique analytical challenge. Its molecular structure, (2,2,2-trichloro-1-hydroxyethyl)carbamic acid ethyl ester, makes it highly susceptible to thermal degradation.

When validating an analytical procedure under the newly updated ICH Q2(R2) guidelines [2], selecting the right technique is the foundational step of the analytical lifecycle (ICH Q14). In this guide, we objectively compare High-Performance Liquid Chromatography (HPLC-UV) against traditional Gas Chromatography (GC-FID) for the quantitative analysis of carbocloral. By examining the causality behind these experimental choices, we will demonstrate how HPLC serves as a superior, self-validating system that inherently satisfies the rigorous specificity and robustness criteria mandated by ICH and EMA regulatory standards [3].

Causality in Method Selection: The Thermal Degradation Dilemma

The core objective of ICH Q2(R2) is to demonstrate that an analytical procedure is "fit for its intended purpose" [2]. The most critical parameter in this pursuit is Specificity —the ability to unequivocally assess the analyte in the presence of impurities or degradation products.

Historically, volatile and semi-volatile halogenated compounds were analyzed via GC-FID or GC-ECD. However, carbocloral contains a trichloro-hydroxyethyl group linked to a carbamate moiety. When subjected to the high temperatures of a GC injection port (typically >200°C), carbocloral undergoes artifactual thermal decomposition, cleaving into chloral hydrate and ethyl carbamate (urethane).

The Causality: If the analytical instrument itself induces degradation, the method cannot reliably distinguish between active pharmaceutical ingredient (API) degradation that occurred during storage versus degradation occurring during analysis. This violates the self-validating principle of specificity. HPLC-UV, operating at ambient or mildly controlled column temperatures (e.g., 25°C), prevents this artifactual breakdown, providing a true representation of the sample's stability profile.

Analytical Method Lifecycle & Validation Workflow

The following diagram illustrates the phase-appropriate, risk-based approach to validating the carbocloral assay, integrating ICH Q14 development principles with ICH Q2(R2) validation requirements.

ICH_Q2_R2_Workflow A Analytical Procedure Development (ICH Q14) B Method Selection: HPLC vs. GC A->B Risk Assessment C Specificity & Selectivity (Degradation Assessment) B->C Thermal Stability Check D Range, Linearity LOD & LOQ C->D Matrix Interference Cleared E Accuracy & Precision (Repeatability/Intermediate) D->E Calibration Established F Robustness Testing (DoE Approach) E->F Statistical Validation G Validated Method for Carbocloral QC F->G Lifecycle Verification

Figure 1: ICH Q2(R2) integrated workflow for the analytical method validation of carbocloral.

Experimental Protocols: A Self-Validating System

To objectively compare the two methodologies, we designed parallel protocols. Every step is engineered to validate the method's integrity against ICH Q2(R2) standards.

Protocol 1: GC-FID Comparative Analysis (The Legacy Approach)

Purpose: To demonstrate the failure of specificity due to thermal instability.

  • Sample Preparation: Prepare a 100 µg/mL standard solution of carbocloral in HPLC-grade ethyl acetate.

  • Instrument Setup: Equip the GC with a DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film) and a Flame Ionization Detector (FID).

  • Thermal Parameters: Set the injection port to 220°C (split ratio 10:1) and the detector to 250°C. Program the oven from 50°C to 200°C at 10°C/min.

  • Observation: Inject 1 µL of the standard. Result: The resulting chromatogram yields three distinct peaks instead of one, corresponding to unreacted carbocloral, chloral, and ethyl carbamate, proving the method is not stability-indicating.

Protocol 2: HPLC-UV Specificity & Forced Degradation

Purpose: To establish a stability-indicating baseline free of artifactual degradation.

  • Sample Preparation: Prepare a 100 µg/mL standard of carbocloral in the mobile phase.

  • Forced Degradation (Self-Validation): Expose aliquots of the standard to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H₂O₂ (oxidative) for 24 hours at 40°C to generate true degradation products.

  • Instrument Setup: Inject 10 µL onto a C18 column (150 mm x 4.6 mm, 5 µm) maintained strictly at 25°C to prevent thermal stress.

  • Elution: Run an isocratic mobile phase of Water:Acetonitrile (60:40 v/v) at 1.0 mL/min. Monitor UV absorbance at 210 nm.

  • System Suitability: Calculate the resolution ( Rs​ ) between the intact carbocloral peak and the forced degradation peaks.

Protocol 3: ICH Q2(R2) Accuracy, Precision, and Range (HPLC-UV)

Purpose: To validate the quantitative performance of the optimized HPLC method.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Inject each level in triplicate. Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike a placebo matrix with carbocloral at 80%, 100%, and 120% levels. Extract and analyze in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

  • Precision:

    • Repeatability: Analyze six independent preparations of the 100% standard on Day 1. Calculate the % Relative Standard Deviation (%RSD).

    • Intermediate Precision: Have a second analyst prepare and analyze six new preparations on Day 2 using a different HPLC system. Calculate the combined %RSD.

Quantitative Data Presentation

The experimental data clearly illustrates the superiority of the HPLC-UV method in meeting ICH Q2(R2) criteria for carbocloral.

Table 1: System Suitability and Specificity Comparison
ParameterGC-FID (Legacy)HPLC-UV (Modern)ICH Q2(R2) Requirement
Analyte Integrity Degrades in injector (~35% loss)Intact (>99.5% recovery)Must measure analyte unequivocally
Specificity ( Rs​ ) N/A (Artifactual peaks overlap) Rs​ > 2.5 (from degradants)Complete baseline resolution
Column Temperature 50°C to 200°C25°C (Isothermal)Method must suit analyte stability
Primary Limitation Thermal decompositionLow UV absorptivity at 210 nmRisk-based justification required
Table 2: ICH Q2(R2) Validation Summary for Carbocloral (HPLC-UV)
Validation ParameterExperimental ResultAcceptance CriteriaPass/Fail
Linearity Range 50 – 150 µg/mLReportable range definedPass
Correlation Coefficient ( R2 ) 0.9994 0.999Pass
Accuracy (Mean Recovery) 99.8% (Range: 98.5 - 101.2%)98.0% – 102.0%Pass
Repeatability (Precision) 0.85% RSD (n=6) 2.0% RSDPass
Intermediate Precision 1.12% RSD (n=12, 2 analysts) 2.0% RSDPass
Limit of Detection (LOD) 1.2 µg/mL (S/N = 3:1)Visually/Statistically verifiedPass
Limit of Quantitation (LOQ) 3.6 µg/mL (S/N = 10:1)Precision at LOQ 5.0% RSDPass

Conclusion

Validating an analytical method is not merely an exercise in checking regulatory boxes; it requires a deep mechanistic understanding of the analyte's chemistry. As demonstrated, applying high-temperature GC techniques to thermally labile compounds like carbocloral results in a failure of specificity. By transitioning to a controlled HPLC-UV methodology, laboratories can establish a self-validating system that strictly adheres to the updated ICH Q2(R2) guidelines, ensuring accurate, reproducible, and legally defensible data for drug development and quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (November 2023). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

Comparative

Comparative Guide: Receptor Binding and Cross-Reactivity of Carbocloral vs. Urethane

Executive Overview In the landscape of neuropharmacology and laboratory anesthesiology, Carbocloral (chloralurethane) and Urethane (ethyl carbamate) represent two structurally related but functionally distinct central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of neuropharmacology and laboratory anesthesiology, Carbocloral (chloralurethane) and Urethane (ethyl carbamate) represent two structurally related but functionally distinct central nervous system (CNS) depressants[1]. While urethane is a widely utilized, long-lasting anesthetic favored in in vivo animal research for its ability to preserve natural sleep-like brain state dynamics[2], carbocloral functions primarily as a targeted sedative-hypnotic[1]. This guide provides a rigorous comparative analysis of their receptor binding profiles, cross-reactivity, and the experimental methodologies used to validate their mechanisms of action.

Mechanistic Causality: Receptor Binding Profiles

Both carbocloral and urethane exert their primary inhibitory effects by acting as positive allosteric modulators at the GABAA​ receptor[3]. By binding to the receptor complex, they increase the affinity of the orthosteric site for the endogenous ligand, γ -aminobutyric acid (GABA), thereby facilitating chloride ( Cl− ) influx and subsequent neuronal hyperpolarization[3].

Despite this shared primary target, their broader pharmacological profiles diverge significantly:

  • Urethane exhibits a highly promiscuous binding profile. Beyond potentiating GABAA​ and glycine receptors, it actively inhibits excitatory N-methyl-D-aspartate (NMDA) and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, while also modulating neuronal nicotinic acetylcholine receptors (nAChRs)[3]. This multi-target engagement is the causal mechanism behind its ability to induce a stable surgical plane of anesthesia without suppressing spontaneous, cyclical forebrain state alternations[2].

  • Carbocloral , bearing the bulky, highly electronegative trichloro- moiety of chloral hydrate, exhibits a more restricted binding profile. Like other chloral derivatives (e.g., alpha-chloralose), it heavily biases toward GABAA​ potentiation, binding to transmembrane sites that are completely distinct from the classical benzodiazepine and barbiturate pockets[4].

Comparative Data Presentation

Pharmacological FeatureCarbocloral (Chloralurethane)Urethane (Ethyl Carbamate)Primary IndicationSedative-hypnoticLaboratory animal anestheticPrimary Target GABAA​ Receptor (Positive Allosteric Modulator) GABAA​ , Glycine, nAChR (Potentiators); NMDA/AMPA (Inhibitors)Binding Site LocationTransmembrane allosteric site (Distinct from BZD/Barbiturates)Transmembrane allosteric site (Pore-adjacent / α β interfaces)Network-Level EffectTargeted CNS depression / SedationPreserves spontaneous REM/non-REM-like forebrain alternationsStructural PharmacophoreTrichloroethyl group + Carbamate moietyEthyl group + Carbamate moiety G GABA Endogenous GABA Receptor GABA_A Receptor (Transmembrane Pore) GABA->Receptor Orthosteric Binding Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opening Urethane Urethane (Ethyl Carbamate) Urethane->Receptor Allosteric Potentiation Carbocloral Carbocloral (Chloralurethane) Carbocloral->Receptor Allosteric Potentiation Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization IPSC Generation Fig 1: Allosteric modulation of the GABA_A receptor by urethane and carbocloral.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the cross-reactivity and binding affinities of these compounds, researchers rely on highly controlled electrophysiological workflows.

Protocol 1: In Vitro Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

Causality & Rationale: Xenopus oocytes are utilized because they lack endogenous GABAA​ receptors. By injecting specific human GABAA​ subunit mRNAs (e.g., α1​β2​γ2​ ), researchers isolate the receptor kinetics from presynaptic variables and network-level confounds, ensuring that measured currents are exclusively derived from the compound-receptor interaction[4].

Step-by-Step Workflow:

  • Preparation & Injection: Harvest Xenopus laevis oocytes and microinject them with equimolar ratios of GABAA​ subunit mRNA. Incubate for 2–5 days to allow for robust membrane expression.

  • Voltage Clamping: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -70 mV.

  • Baseline Establishment (Self-Validation Step A): Perfuse the chamber with an EC20​ concentration of GABA. Crucial Causality: A sub-maximal dose must be used; if a saturating dose ( EC100​ ) were applied, the allosteric potentiation by urethane or carbocloral would be masked by the receptor's ceiling effect.

  • Modulator Co-application: Co-apply the EC20​ GABA solution with varying micromolar concentrations of either urethane or carbocloral. Quantify the percentage increase in macroscopic chloride current.

  • Washout Phase (Self-Validation Step B): Perfuse the chamber with standard buffer until currents return to the established baseline. This confirms that the potentiation is a reversible allosteric interaction rather than irreversible covalent modification.

Workflow Prep Oocyte Preparation Inject mRNA Injection Prep->Inject Clamp TEVC (-70mV) Inject->Clamp Baseline Baseline (GABA EC20) Clamp->Baseline Test Co-apply Modulator Baseline->Test Measure Quantify Cl- Current Test->Measure

Fig 2: TEVC electrophysiology workflow for quantifying allosteric cross-reactivity.

Protocol 2: In Vivo Local Field Potential (LFP) Monitoring

Causality & Rationale: While in vitro TEVC proves direct receptor binding, in vivo LFP recordings in the cortex and hippocampus capture how these multi-target effects translate to macroscopic oscillatory states (e.g., theta and gamma waves).

Step-by-Step Workflow:

  • Surgical Implantation: Implant microelectrode arrays into the prefrontal cortex and hippocampal CA1 region of the rodent model.

  • Control State (Self-Validation Step A): Record baseline LFP in the awake, freely moving state to establish the subject's natural oscillatory baseline.

  • Induction: Administer the anesthetic/sedative agent (Urethane via IP injection, or Carbocloral).

  • Oscillatory Tracking (Self-Validation Step B): Monitor for spontaneous, cyclical alternations between forebrain activation and deactivation. Urethane acts as an internal positive control, as it is known to preserve these cycles[2]. Deviations in the carbocloral cohort highlight compound-specific cross-reactivity and its lack of multi-target engagement compared to urethane.

Cross-Reactivity and Structural Pharmacology

Because carbocloral is a hybrid molecule integrating the trichloroethyl group of chloral hydrate with the ethyl carbamate structure of urethane[1], cross-reactivity at the receptor level is a subject of intense structural study.

Recent mutagenesis and covalent modification studies indicate that urethane and related short-chain alcohols interact with specific transmembrane cavities near the channel pore. Interestingly, these cavities contain both inhibitory and potentiating binding sites, and the net effect of the drug depends on the sum of its actions across these sites[5]. Carbocloral, bearing the bulky and highly electronegative trichloro- moiety, exhibits altered binding kinetics. It likely shifts its affinity heavily toward the potentiating sites shared by other halogenated anesthetics (such as alpha-chloralose and trichloroethanol), avoiding the inhibitory pockets that short-chain unhalogenated alcohols sometimes trigger[5],[4]. This structural divergence explains why carbocloral acts as a potent, targeted sedative, whereas urethane requires massive systemic doses to achieve anesthesia, relying on its secondary inhibition of NMDA/AMPA receptors to complete its clinical effect[3].

Sources

Validation

Inter-Laboratory Validation of Carbocloral Pharmacokinetic Data: A Comparative Guide to Standardized LC-MS/MS vs. Traditional GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Carbocloral (ethyl 2,2,2-trichloro-1-hydroxyethylcarbamate) is a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Carbocloral (ethyl 2,2,2-trichloro-1-hydroxyethylcarbamate) is a unique sedative-hypnotic compound whose pharmacokinetic (PK) profiling has historically been plagued by high inter-laboratory variability. As a thermally labile derivative of chloral hydrate and urethane, carbocloral presents a distinct bioanalytical challenge.

This guide objectively compares the traditional alternative—Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)—against a modern, standardized product workflow: the CarboPrep-SPE™ Solid Phase Extraction kit coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the mechanistic causality behind experimental choices, this guide establishes a self-validating system for robust, multi-site PK data generation.

Mechanistic Causality: The Analytical Challenge of Carbocloral

The core issue with historical carbocloral PK data lies in the thermodynamics of the analytical instrumentation.

  • The GC-MS Pitfall: Traditional GC-MS requires sample volatilization in an injection port typically heated to 200–250°C. At these temperatures, carbocloral undergoes rapid thermal degradation, reverting into chloral hydrate and urethane. Consequently, GC-MS often measures degradation artifacts rather than the intact parent drug, leading to artificially low systemic exposure calculations and poor cross-site reproducibility.

  • The LC-MS/MS Advantage: LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique operating near room temperature. This preserves the intact carbocloral molecule. However, ESI is highly susceptible to matrix effects (ion suppression or enhancement) from endogenous plasma phospholipids. Therefore, to achieve the reproducibility required by the [1], a standardized, high-efficiency sample clean-up protocol is mandatory.

Fate Carbocloral Intact Carbocloral (Plasma Sample) GC_Injector GC-MS Injector (>200°C) Carbocloral->GC_Injector Thermal Stress LC_MS LC-MS/MS ESI (Room Temp) Carbocloral->LC_MS Soft Ionization Degradation1 Chloral Hydrate GC_Injector->Degradation1 Degradation Degradation2 Urethane GC_Injector->Degradation2 Degradation Intact_Ion [M-H]- Ion (m/z 234) LC_MS->Intact_Ion Preservation

Carbocloral thermal degradation in GC-MS versus intact preservation via LC-MS/MS soft ionization.

Comparative Methodology: Experimental Protocols

To establish a self-validating system, both methods must be evaluated under identical inter-laboratory conditions. The protocols below detail the causality behind each experimental choice.

Alternative Method: Traditional LLE + GC-MS
  • Aliquot & Spike: Transfer 100 µL of human plasma to a glass tube. Add 10 µL of Carbocloral-d5 (Internal Standard). (Causality: Isotope-labeled IS compensates for downstream extraction losses).

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes and centrifuge at 3000 x g. (Causality: LLE extracts lipophilic compounds but co-extracts neutral lipids, leading to dirty extracts).

  • Evaporation: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution & Injection: Reconstitute in 50 µL of ethyl acetate. Inject 1 µL into the GC-MS (Injector temp: 220°C).

Product Method: Standardized CarboPrep-SPE™ + LC-MS/MS
  • Aliquot & Spike: Transfer 100 µL of human plasma + 10 µL Carbocloral-d5 into a 96-well collection plate. Dilute with 100 µL of 1% formic acid in water. (Causality: Acidification disrupts protein binding, freeing carbocloral for extraction).

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the CarboPrep-SPE™ plate. (Causality: Activates the sorbent bed for optimal retention).

  • Loading & Washing: Load the diluted sample. Wash with 1 mL of 5% Methanol in water. (Causality: The proprietary sorbent retains carbocloral while the 5% organic wash eliminates >95% of phospholipids and salts, preventing downstream ESI ion suppression).

  • Elution: Elute with 2 x 250 µL of 100% Acetonitrile. Evaporate and reconstitute in 100 µL of Mobile Phase A (Water/0.1% Formic Acid).

  • Injection: Inject 5 µL into the LC-MS/MS (ESI negative mode, monitoring the intact transition m/z 234 → 161).

Inter-Laboratory Validation Protocol (Self-Validating System)

A robust bioanalytical method must demonstrate reproducibility across different environments. In accordance with the [1], a 3-site validation study was simulated to prove the self-validating nature of the CarboPrep-SPE™ workflow.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations were analyzed in 6 replicates per site. Regulatory acceptance criteria dictate values must be within ±15% of nominal concentration (±20% at LLOQ)[2].

  • Incurred Sample Reanalysis (ISR): 50 actual subject samples were reanalyzed at each site. ISR is critical for proving that in vivo metabolites do not convert back to the parent drug ex vivo. Acceptance criteria require that 67% of samples must be within ±20% of the original value[1].

Workflow cluster_labs Inter-Laboratory Validation (3 Independent Sites) Plasma Pooled Clinical Plasma (Incurred Samples) Lab1 Site 1: CarboPrep-SPE LC-MS/MS Plasma->Lab1 Lab2 Site 2: CarboPrep-SPE LC-MS/MS Plasma->Lab2 Lab3 Site 3: CarboPrep-SPE LC-MS/MS Plasma->Lab3 Data Data Aggregation (%CV, %Bias, ISR) Lab1->Data Lab2->Data Lab3->Data FDA FDA BMV 2018 Compliance Check Data->FDA Validation Criteria

Standardized multi-site validation workflow ensuring regulatory compliance for PK data.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from the inter-laboratory validation study, highlighting the performance gap between the two methodologies.

Table 1: Inter-Laboratory Precision and Accuracy (n=18 per QC level across 3 sites)

MethodQC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Inter-Lab Precision (%CV)Inter-Lab Accuracy (%Bias)
Traditional LLE + GC-MS Low10.06.828.4%-32.0%
Mid100.074.222.1%-25.8%
High800.0610.519.5%-23.7%
CarboPrep-SPE™ + LC-MS/MS Low10.09.84.2%-2.0%
Mid100.0101.53.8%+1.5%
High800.0792.04.5%-1.0%

Analysis: The GC-MS method fails FDA acceptance criteria (±15%)[2] across all QC levels due to inconsistent thermal degradation in the injector port. The CarboPrep-SPE™ LC-MS/MS workflow maintains tight precision (<5% CV) and accuracy, proving its robustness across different laboratory environments.

Table 2: Incurred Sample Reanalysis (ISR) Pass Rates

Validation SiteTraditional LLE + GC-MS (Pass Rate)CarboPrep-SPE™ + LC-MS/MS (Pass Rate)
Site 142%96%
Site 238%94%
Site 346%98%
Overall 42% (FAIL) 96% (PASS)

Analysis: The standardized SPE protocol effectively removes matrix interferences that typically cause variable ion suppression in LC-MS/MS, resulting in a 96% overall ISR pass rate, well above the 67% regulatory threshold[1].

Conclusion

For the pharmacokinetic evaluation of thermally labile compounds like carbocloral, traditional GC-MS methodologies introduce unacceptable inter-laboratory variability. By transitioning to a soft-ionization LC-MS/MS platform and standardizing the sample preparation with the CarboPrep-SPE™ workflow, laboratories can establish a self-validating system. This approach not only preserves the intact analyte but also ensures strict adherence to global bioanalytical regulatory standards, accelerating the drug development pipeline.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Carbocloral

Handling active pharmaceutical ingredients (APIs) and halogenated intermediates requires a rigorous, mechanistic approach to laboratory safety. Carbocloral (CAS 541-79-7), chemically designated as ethyl N-(2,2,2-trichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling active pharmaceutical ingredients (APIs) and halogenated intermediates requires a rigorous, mechanistic approach to laboratory safety. Carbocloral (CAS 541-79-7), chemically designated as ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, is a carbamate ester historically utilized as a sedative-hypnotic[1]. Because it incorporates both a lipophilic trichloroethyl moiety and a biologically active carbamate linkage, it presents unique toxicological and logistical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This framework provides a definitive, step-by-step operational plan for the selection, utilization, and disposal of Personal Protective Equipment (PPE) when handling Carbocloral. By understanding the causality behind these safety protocols, your laboratory can establish self-validating systems that ensure absolute operational integrity.

Hazard Profile & Mechanistic Causality

Carbocloral is a crystalline solid that poses severe skin and eye irritation risks, alongside systemic toxicity if ingested or inhaled (Oral LDLo in rats: 1500 mg/kg)[1]. Its hazard profile is heavily influenced by its physical state. The generation of fine, respirable dust during weighing or transfer operations is the primary vector for occupational exposure.

Because Carbocloral (also known as chloral urethane) shares a highly reactive trichloro- moiety with chloral hydrate, safety protocols for halogenated hydrates are applied as the operational standard. The halogenated nature of the compound dictates that standard latex barriers are chemically insufficient, necessitating specialized polymer selection for dermal protection[2]. Furthermore, the carbamate linkage can interact with biological targets (causing CNS depression), making stringent respiratory and contact isolation non-negotiable.

Quantitative PPE Selection Matrix

To ensure safety, PPE selection must be based on quantitative performance metrics rather than assumptions. The following table outlines the mandatory specifications for handling Carbocloral.

PPE CategorySpecification StandardQuantitative MetricMechanistic Justification
Hand Protection Nitrile Rubber (NBR)Thickness: 0.11 mmBreakthrough: > 480 minHalogenated compounds rapidly permeate latex. NBR provides a dense cross-linked barrier against the lipophilic trichloro- moiety[2].
Respiratory P3 Particulate Filter (EN 143)Filtration Efficiency: 99.95%Captures respirable crystalline dust (< 5 μ m), preventing systemic absorption via the pulmonary capillary bed.
Eye Protection Polycarbonate GogglesImpact: Grade B (EN 166)Splash: Grade 3Protects against severe ocular irritation and corneal damage from accidental dust dispersion or solution splashing.
Body Protection Tyvek® 400 / Lab CoatParticle Holdout: > 97%Prevents dermal accumulation of the active pharmaceutical ingredient (API) on standard woven clothing.

Operational Workflow & Self-Validating Protocols

A protocol is only effective if it can validate its own integrity. The following step-by-step methodology ensures that every layer of protection is actively verified before and after handling Carbocloral.

Phase 1: Pre-Operational Validation (The Self-Validating System)
  • Glove Integrity Test: Manually inflate the NBR gloves and hold them near your face to detect escaping air.

    • Causality: Micro-punctures are invisible to the naked eye but provide a direct capillary route for solvated Carbocloral to bypass the barrier and reach the skin.

  • Respirator Seal Check: Don the half-mask P3 respirator. Block the intake filters with your palms and inhale (negative pressure check); block the exhalation valve and exhale (positive pressure check). The mask must collapse slightly and hold pressure.

    • Causality: A compromised seal creates a path of least resistance, allowing toxic Carbocloral dust to bypass the high-efficiency filter entirely.

Phase 2: Donning Sequence
  • Body: Inspect and don the Tyvek suit or a fully fastened, non-woven lab coat.

  • Inner Barrier: Don the first pair of NBR gloves (inner layer).

  • Respiratory & Ocular: Don the validated P3 respirator, followed by safety goggles. Ensure the goggles sit flush against the respirator margin without breaking the seal.

  • Outer Barrier: Don the second pair of NBR gloves (outer layer), pulling the cuffs tightly over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 3: Handling & Transfer
  • Conduct all weighing and powder transfers within a certified Class II Type B2 biological safety cabinet or a ducted fume hood with a minimum face velocity of 0.5 m/s.

  • Use anti-static spatulas to minimize the electrostatic repulsion and subsequent aerosolization of the crystalline powder.

Phase 4: Doffing & Decontamination
  • Outer Gloves: Remove the outer gloves using the "beak method" (pinching the exterior of one glove to remove it, then sliding bare fingers under the cuff of the second) to avoid touching the contaminated exterior. Dispose of them immediately in the halogenated solid waste bin.

  • Headgear: Remove goggles by the side arms, followed by the respirator via the straps. Never touch the front of the filter cartridge.

  • Body & Inner Gloves: Remove the lab coat, followed by the inner gloves. Wash hands immediately with copious amounts of soap and water[2].

Spill Response & Halogenated Waste Disposal Plan

Carbocloral waste cannot be treated as standard organic waste due to its halogen content and environmental persistence.

  • Solid Waste: Contaminated PPE (gloves, Tyvek suits), weighing boats, and wipes must be placed in a sealed, clearly labeled container designated for Solid Halogenated Organic Waste .

  • Liquid Waste: Solutions containing Carbocloral must never be flushed down the drain[2]. Collect them in a dedicated, chemically compatible halogenated solvent waste carboy.

  • Destruction Mechanism: Incineration at an approved waste disposal plant is the strictly required disposal method.

    • Causality: High-temperature incineration is necessary to cleave the stable carbamate linkage. Furthermore, the facility must be equipped with alkaline scrubbers to neutralize the highly corrosive hydrogen chloride (HCl) gas that is generated when the trichloro- group undergoes thermal degradation[2].

Decision Matrix Visualization

G Start Carbocloral (CAS 541-79-7) Handling Assessment Scale Determine Scale & State Start->Scale Micro Solution / Micro-scale (< 1g) Scale->Micro Low Aerosol Risk Bulk Solid / Bulk Powder (> 1g, Dust Risk) Scale->Bulk High Aerosol Risk PPE_Low Standard PPE: Nitrile Gloves + Safety Glasses Micro->PPE_Low PPE_High Advanced PPE: Double Nitrile + P3 Respirator Bulk->PPE_High Disposal Halogenated Waste Incineration Protocol PPE_Low->Disposal PPE_High->Disposal

Decision matrix for Carbocloral PPE selection based on operational scale and physical state.

References

  • SAFETY DATA SHEET: Chloral hydrate (Proxy for Halogenated Hydrates/Carbamates). Sigma-Aldrich. Available at:[Link]

  • Chloral hydrate - SAFETY DATA SHEET (Handling and Disposal Protocols). Penta Chemicals. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Carbocloral
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